3,5-Bis(trifluoromethyl)benzamidoxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPMNUHESBFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72111-09-2 | |
| Record name | 72111-09-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Bis(trifluoromethyl)benzamidoxime synthesis protocol
An In-depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 3,5-bis(trifluoromethyl)benzamidoxime, a key building block in modern medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity, making this scaffold highly valuable for drug discovery professionals. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for researchers.
Strategic Overview: The Chemistry of Amidoxime Formation
The conversion of a nitrile to an amidoxime is the most direct and widely employed synthetic strategy.[1][2] This transformation is fundamentally a nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The reaction is versatile, but its efficiency and selectivity can be influenced by several factors, including the nature of the hydroxylamine reagent, the solvent system, temperature, and the electronic properties of the nitrile substrate.
For the synthesis of 3,5-bis(trifluoromethyl)benzamidoxime, the starting material is 3,5-bis(trifluoromethyl)benzonitrile. The two strongly electron-withdrawing trifluoromethyl groups activate the nitrile carbon towards nucleophilic attack, which is favorable for this reaction. However, these same groups can also promote the formation of an undesired amide byproduct through a competing reaction pathway.[3][4] Therefore, careful control of reaction conditions is paramount to ensure high yield and purity of the desired amidoxime.
Caption: High-level workflow for the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime.
Core Synthesis Protocol: From Nitrile to Amidoxime
The most prevalent method involves the reaction of the nitrile with hydroxylamine hydrochloride in the presence of a base.[1][2] The base is crucial as it liberates the free hydroxylamine, which is the active nucleophile, from its hydrochloride salt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
3,5-Bis(trifluoromethyl)benzamidoxime chemical properties and structure
The following technical guide details the chemical properties, synthesis, and applications of 3,5-Bis(trifluoromethyl)benzamidoxime.
High-Fidelity Intermediate for Fluorinated Heterocycle Synthesis [1]
Executive Summary
3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 72111-09-2) is a critical fluorinated building block in medicinal chemistry and materials science.[1] Defined by its electron-deficient aromatic ring and the amphoteric amidoxime motif, it serves as a primary precursor for 3,5-disubstituted-1,2,4-oxadiazoles —a privileged scaffold in drug discovery used to mimic amide bonds (bioisosteres) while improving metabolic stability and lipophilicity.[1] This guide provides a rigorous analysis of its physicochemical behavior, a validated synthetic protocol, and its mechanistic role in heterocycle formation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The compound features a benzene ring substituted at the meta positions with two strong electron-withdrawing trifluoromethyl groups.[1] This substitution pattern significantly lowers the pKa of the amidoxime hydroxyl group compared to non-fluorinated analogs, enhancing its reactivity in cyclization reactions.
Table 1: Core Physicochemical Data
| Property | Specification |
| IUPAC Name | N-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide |
| CAS Registry Number | 72111-09-2 |
| Molecular Formula | C₉H₆F₆N₂O |
| Molecular Weight | 272.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 131–133 °C [1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water.[1][2] |
| pKa (Predicted) | ~11.5 (OH), ~4.5 (protonated N) |
| Electronic Effect | Strong |
Structural Analysis & Tautomerism
The amidoxime functional group exists in a tautomeric equilibrium between the oxime (A) and hydroxyamidine (B) forms, though the oxime form predominates in the solid state and neutral solution.
-
Electronic Influence: The 3,5-bis(CF₃) substitution creates an electron-poor aromatic system.[1] This reduces the nucleophilicity of the amino group (-NH₂) relative to unsubstituted benzamidoximes but increases the acidity of the oxime proton (=N-OH).[1]
-
Lipophilicity: The two trifluoromethyl groups significantly increase the logP (approx. 2.8–3.1), facilitating membrane permeability in downstream pharmaceutical derivatives [2].
Figure 1: Tautomeric equilibrium and electronic influence of the trifluoromethyl groups.
Validated Synthetic Protocol
The most robust synthesis involves the nucleophilic addition of hydroxylamine to 3,5-bis(trifluoromethyl)benzonitrile.[1] This reaction is generally performed in a protic solvent to stabilize the polar transition state.[1]
Reagents & Stoichiometry[1][6][8][10][11][12]
-
Precursor: 3,5-Bis(trifluoromethyl)benzonitrile (1.0 equiv)
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0–3.0 equiv)
-
Base: Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0–3.0 equiv)
-
Solvent: Ethanol/Water (2:1 v/v) or Methanol
Step-by-Step Methodology
-
Preparation: Dissolve hydroxylamine hydrochloride (3 equiv) and sodium carbonate (3 equiv) in water. Stir for 15 minutes to generate free hydroxylamine base in situ.
-
Addition: Dilute 3,5-bis(trifluoromethyl)benzonitrile (1 equiv) in ethanol and add it dropwise to the aqueous hydroxylamine solution.
-
Note: The biphasic nature requires vigorous stirring or the use of a co-solvent like methanol to ensure homogeneity.[1]
-
-
Reflux: Heat the reaction mixture to reflux (approx. 75–80 °C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the nitrile spot.
-
Workup:
-
Purification: Recrystallize from Toluene or Ethanol/Water if necessary to achieve the melting point of 131–133 °C.
Figure 2: Synthetic pathway from nitrile precursor to amidoxime target.
Reactivity Profile: 1,2,4-Oxadiazole Formation
The primary utility of 3,5-bis(trifluoromethyl)benzamidoxime is its conversion into 1,2,4-oxadiazoles . This heterocycle is a bioisostere for esters and amides, offering improved hydrolytic stability.
Mechanism
The reaction proceeds via an O-acylation followed by thermal cyclodehydration.[1]
-
O-Acylation: Reaction with an acyl chloride or carboxylic acid (with coupling agents like EDC/HOBt) yields the O-acyl amidoxime intermediate.[1]
-
Cyclization: Heating the intermediate (often in DMF or Toluene at 100–120 °C) drives the elimination of water to close the ring.
Critical Insight: The electron-withdrawing CF₃ groups reduce the nucleophilicity of the amidoxime nitrogen, often requiring higher temperatures or stronger activating agents for the initial acylation step compared to electron-rich benzamidoximes [3].[1]
Figure 3: Cyclization pathway to biologically active 1,2,4-oxadiazoles.
Analytical Characterization (Expected)
To validate the synthesis, the following spectroscopic signatures should be observed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.0–10.5 ppm (s, 1H): N-OH proton (diagnostic broad singlet).
-
δ 8.2–8.4 ppm (s, 2H): Aromatic protons at positions 2 and 6.
-
δ 8.0–8.1 ppm (s, 1H): Aromatic proton at position 4.
-
δ 6.0–6.5 ppm (s, 2H): -NH₂ protons (broad singlet).
-
-
IR Spectroscopy:
-
3300–3500 cm⁻¹: N-H and O-H stretching (broad).
-
1650–1680 cm⁻¹: C=N stretching (characteristic of amidoximes).
-
1275 cm⁻¹: C-F stretching (strong).
-
Safety & Handling
-
Hazards: Classified as an irritant (H315, H319).[4] Causes skin and serious eye irritation.[5][4]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amidoxime back to the amide or nitrile over extended periods.[1]
References
-
Matrix Scientific. (n.d.). 3,5-Bis(trifluoromethyl)benzamidoxime Product Data. Retrieved from
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters, 50(26), 3365-3370. Link
-
Sigma-Aldrich. (n.d.).[1][2] 3,5-Bis(trifluoromethyl)benzamidoxime Safety Data Sheet. Retrieved from
Sources
- 1. US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde - Google Patents [patents.google.com]
- 2. 3,5-双(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)benzamide | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Bis(trifluoromethyl)thiobenzamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
The Strategic Application of 3,5-Bis(trifluoromethyl)benzamidoxime (CAS 72111-09-2) in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the incorporation of fluorine atoms is a proven strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile. 3,5-Bis(trifluoromethyl)benzamidoxime (CAS 72111-09-2) serves as a highly specialized, bifunctional building block designed to introduce the privileged 3,5-bis(trifluoromethyl)phenyl pharmacophore into complex molecular architectures.
This technical guide explores the physicochemical properties, mechanistic utility, and synthetic protocols associated with this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes, focusing instead on the causality of experimental design and the self-validating workflows required to successfully deploy this reagent in the synthesis of 1,2,4-oxadiazole bioisosteres.
Physicochemical Profiling & Structural Significance
Before deploying any reagent in a synthetic pathway, its physical parameters and handling requirements must be strictly defined to ensure reproducibility and safety.
Quantitative Data Summary
The following table summarizes the critical physicochemical and safety parameters of 3,5-Bis(trifluoromethyl)benzamidoxime, derived from authoritative chemical inventories[1].
| Parameter | Specification |
| Chemical Name | 3,5-Bis(trifluoromethyl)benzamidoxime |
| Synonyms | N'-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide |
| CAS Number | 72111-09-2 |
| Molecular Formula | C₉H₆F₆N₂O |
| Molecular Weight | 272.15 g/mol |
| Melting Point | 129–132 °C |
| Purity Standard | ≥97% – 98% |
| Storage Conditions | 4 °C, sealed, protected from moisture |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant) |
The "CF₃ Magic": Structural Rationale
The utility of this compound lies in its dual functionality:
-
The Amidoxime Moiety: Acts as a versatile dinucleophile, primed for cyclodehydration reactions with carboxylic acids or acyl chlorides to form stable heterocyclic rings[2].
-
The 3,5-Bis(trifluoromethyl)phenyl Group: The two strongly electron-withdrawing -CF₃ groups exert profound inductive and mesomeric effects. In medicinal chemistry, this specific substitution pattern dramatically increases lipophilicity (LogP), enhances passive cellular permeability, and sterically blocks the aromatic ring from cytochrome P450-mediated oxidative metabolism.
Mechanistic Role: The 1,2,4-Oxadiazole Bioisostere
The primary application of 3,5-Bis(trifluoromethyl)benzamidoxime is the construction of 1,2,4-oxadiazoles [2][3]. Esters and amides in drug candidates are often susceptible to rapid enzymatic cleavage in vivo by esterases and peptidases. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere, mimicking the spatial arrangement and hydrogen-bonding profile of an ester/amide while resisting enzymatic degradation.
The synthesis proceeds via a two-stage mechanism: an initial O-acylation of the amidoxime oxygen, followed by a thermally driven intramolecular cyclodehydration to close the aromatic ring[2][4].
Caption: Reaction pathway from amidoxime to 1,2,4-oxadiazole pharmacophore.
Experimental Protocols: Synthesis of 1,2,4-Oxadiazoles
To ensure high yields and prevent the thermal decomposition of starting materials, the synthesis must be approached as a self-validating system. The following protocol details a one-pot, two-step coupling and cyclization workflow[4][5].
Step-by-Step Methodology
Reagents Required:
-
3,5-Bis(trifluoromethyl)benzamidoxime (1.0 equiv)
-
Target Carboxylic Acid (1.1 equiv)
-
EDC·HCl (1.2 equiv) and HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step 1: Carboxylic Acid Activation Dissolve the carboxylic acid, EDC·HCl, and HOBt in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise and stir for 30 minutes at room temperature.
-
Causality: EDC/HOBt is chosen over harsh chlorinating agents (like SOCl₂) to prevent degradation of sensitive functional groups. HOBt forms a highly reactive, yet stable, active ester intermediate, suppressing the formation of unreactive N-acyl urea byproducts. DIPEA neutralizes the HCl salt of EDC, ensuring the environment remains basic enough for the amidoxime to act as a nucleophile.
Step 2: O-Acylation Add 3,5-Bis(trifluoromethyl)benzamidoxime to the activated acid mixture. Stir at room temperature for 2 to 4 hours.
-
Self-Validation Check: Do not proceed to heating until this step is verified. Monitor the reaction via TLC (EtOAc/Hexane) or LC-MS. The complete disappearance of the highly polar amidoxime spot and the emergence of a less polar O-acyl intermediate confirms successful coupling.
Step 3: Cyclodehydration Once O-acylation is complete, heat the reaction mixture to 110 °C for 12 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the intramolecular condensation (expulsion of H₂O) required to form the aromatic 1,2,4-oxadiazole ring. DMF is specifically selected as the solvent because its high boiling point (153 °C) safely accommodates this thermal requirement without the need for pressurized vessels[5].
Step 4: Isolation and Aqueous Workup Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water (3x) and brine (1x).
-
Causality: DMF is highly polar and miscible with both water and organics. Multiple, high-volume water washes are strictly required to pull the DMF and water-soluble urea byproducts out of the organic phase, preventing contamination during purification.
Step 5: Purification Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash column chromatography (silica gel).
Caption: Step-by-step experimental workflow for synthesizing 1,2,4-oxadiazole derivatives.
Analytical & Spectral Characterization
Post-synthesis, the structural integrity of the resulting 1,2,4-oxadiazole must be confirmed. The transformation from the open-chain amidoxime to the closed heterocycle yields distinct spectral signatures[4].
| Analytical Method | Expected Diagnostic Shift / Observation |
| FT-IR Spectroscopy | Disappearance of the broad -NH₂ and -OH stretching bands (3200–3500 cm⁻¹) present in the starting amidoxime. Appearance of strong C=N stretching around 1580–1600 cm⁻¹. |
| ¹H NMR (CDCl₃) | Complete loss of the exchangeable -NH₂ and -OH protons. The aromatic protons of the 3,5-bis(trifluoromethyl)phenyl ring typically appear as a distinct downfield multiplet (δ 8.00–8.50 ppm) due to the strong electron-withdrawing nature of the heterocycle and CF₃ groups. |
| ¹³C NMR (CDCl₃) | The diagnostic quaternary carbons of the newly formed 1,2,4-oxadiazole ring appear far downfield, typically around δ 168.0 ppm (C-3) and δ 175.0 ppm (C-5). |
| Mass Spectrometry (ESI+) | Observation of the [M+H]⁺ molecular ion corresponding to the exact mass of the cyclized product (minus H₂O from the intermediate). |
References
Sources
- 1. 3,5-双(三氟甲基)苄胺肟 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scielo.br [scielo.br]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 3,5-Bis(trifluoromethyl)benzamidoxime
[1]
Executive Summary
3,5-Bis(trifluoromethyl)benzamidoxime (CAS 72111-09-2) is a critical fluorinated building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the presence of two electron-withdrawing trifluoromethyl groups at the meta positions, this compound exhibits unique electronic and lipophilic profiles compared to non-fluorinated benzamidoximes.[1]
Its primary utility lies in its role as a stable, crystalline precursor for 1,2,4-oxadiazoles —bioisosteres of amides and esters that offer improved metabolic stability and membrane permeability in drug candidates.[1] This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and synthetic reactivity, designed to support researchers in optimizing hit-to-lead campaigns.
Molecular Architecture & Identification
The structural integrity of 3,5-Bis(trifluoromethyl)benzamidoxime relies on the stability of the C-CF3 bonds and the amphoteric nature of the amidoxime moiety.
| Identifier | Value |
| IUPAC Name | N'-Hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |
| CAS Number | 72111-09-2 |
| Molecular Formula | C |
| Molecular Weight | 272.15 g/mol |
| SMILES | ON=C(N)c1cc(C(F)(F)F)cc(C(F)(F)F)c1 |
| InChIKey | GGAPMNUHESBFNK-UHFFFAOYSA-N |
Physical Characterization
The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.
Physicochemical Properties Table[1]
| Property | Value / Range | Method/Source |
| Physical State | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 129 – 133 °C | Experimental [1][2] |
| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Calculated (XLogP3) [3] |
| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc; Insoluble in Water | Empirical |
| pKa (Acidic) | ~10.5 (OH group) | Predicted (Hammett Shift) |
| pKa (Basic) | ~3.5 (Amidine N) | Predicted (Hammett Shift) |
Electronic & Lipophilic Analysis
The 3,5-bis(trifluoromethyl) substitution pattern exerts a profound electron-withdrawing effect (
-
Acidity: The acidity of the oxime proton is enhanced relative to unsubstituted benzamidoxime, facilitating deprotonation by mild bases (e.g., K
CO ) during cyclization reactions.[1] -
Lipophilicity: The fluorination significantly increases the LogP, enhancing the ability of derived pharmacophores to penetrate the blood-brain barrier (BBB) or cell membranes, a key reason for its prevalence in CNS-targeted drug discovery.[1]
Chemical Reactivity & Synthesis[1][4][6][7][8][9]
Synthetic Pathway
The industrial and laboratory standard for synthesis involves the nucleophilic addition of hydroxylamine to 3,5-bis(trifluoromethyl)benzonitrile.[1] This reaction is generally robust but requires careful control of pH to prevent hydrolysis of the nitrile or over-reaction.
Figure 1: Synthetic route from nitrile precursor.[1][2] Note that moisture exclusion is critical to minimize amide byproduct formation.[1]
Tautomerism and Isomerism
Amidoximes exist in equilibrium between the Z (syn) and E (anti) isomers.[1] While the Z-isomer is often stabilized by an intramolecular hydrogen bond between the amine proton and the oxime oxygen, the E-isomer is frequently the reactive species in cyclization reactions.
-
Implication: In NMR analysis (DMSO-
), broad signals for the NH and OH protons may be observed due to rapid exchange or tautomeric equilibrium.[1]
Primary Application: 1,2,4-Oxadiazole Formation
The most critical application of this compound is the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The electron-deficient nature of the phenyl ring accelerates the cyclization with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides).
Protocol Insight: To avoid thermal decomposition (O-N bond cleavage), "one-pot" room temperature protocols using coupling reagents (e.g., EDC/HOBt or T3P) are superior to high-temperature acid chloride methods.[1]
Handling, Safety & Stability (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Storage Protocol:
-
Temperature: Store at 2-8 °C (Refrigerator).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) recommended for long-term purity.[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and anhydrides.[1]
Thermal Stability: Differential Scanning Calorimetry (DSC) data for similar amidoximes suggests an onset of exothermic decomposition shortly above the melting point (>140 °C).[1] Do not heat neat material above 135 °C.
Experimental Characterization (Self-Validating Protocol)
To verify the identity of a purchased or synthesized batch, use the following multi-modal approach.
NMR Spectroscopy
-
F NMR (376 MHz, DMSO-
): Expect a singlet around -61 to -63 ppm.[1] This single sharp peak confirms the symmetry of the two CF groups. -
H NMR (400 MHz, DMSO-
):
Mass Spectrometry
References
-
Sigma-Aldrich. Product Specification: 3,5-Bis(trifluoromethyl)benzamidoxime.[1][3] Retrieved from
-
Matrix Scientific. Safety Data Sheet & Physical Properties: 3,5-Bis(trifluoromethyl)benzamidoxime. Retrieved from
-
PubChem. Compound Summary for CID 24878639. National Center for Biotechnology Information.[1] Retrieved from [1]
-
Apollo Scientific. Product Analysis: CAS 72111-09-2. Retrieved from
3,5-Bis(trifluoromethyl)benzamidoxime molecular weight and formula
[1][2][3]
Executive Summary
3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 72111-09-2) is a specialized fluorinated building block critical to modern medicinal chemistry and agrochemical development.[1][2] Characterized by its electron-deficient aromatic core and the reactive amidoxime functionality, it serves as a primary precursor for the synthesis of 1,2,4-oxadiazoles —a vital bioisostere for esters and amides in drug design.
This guide details the physicochemical properties, validated synthetic protocols, structural characterization, and downstream applications of this molecule, providing researchers with a self-contained technical resource.
Physicochemical Specifications
The following data aggregates experimentally verified constants and calculated properties for high-purity research grades.
| Property | Value | Notes |
| IUPAC Name | N'-Hydroxy-3,5-bis(trifluoromethyl)benzimidamide | Also cited as 3,5-Bis(trifluoromethyl)benzamide oxime |
| CAS Registry Number | 72111-09-2 | |
| Molecular Formula | C₉H₆F₆N₂O | |
| Molecular Weight | 272.15 g/mol | Exact Mass: 272.0384 |
| Melting Point | 129–133 °C | Crystalline solid |
| Appearance | White to off-white powder | |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF | Sparingly soluble in water; soluble in dilute acid/base |
| pKa (Calculated) | ~11.5 (Amidoxime OH) | Weakly acidic |
Synthetic Methodology
The synthesis of 3,5-bis(trifluoromethyl)benzamidoxime is a nucleophilic addition reaction, typically converting the corresponding nitrile into the amidoxime using hydroxylamine.
Reaction Pathway
The transformation proceeds via the attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group.
Figure 1: Synthetic pathway from nitrile precursor to amidoxime product.[2]
Validated Experimental Protocol
Objective: Synthesis of 3,5-bis(trifluoromethyl)benzamidoxime on a 10 mmol scale.
Reagents:
-
3,5-Bis(trifluoromethyl)benzonitrile (2.39 g, 10 mmol)[2]
-
Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (2.08 g, 30 mmol, 3.0 eq)[2]
-
Sodium carbonate (Na₂CO₃) (1.59 g, 15 mmol, 1.5 eq) or Triethylamine (TEA)[2]
-
Solvent: Ethanol/Water (2:1 v/v) or Methanol[2]
Procedure:
-
Preparation: Dissolve Hydroxylamine HCl and Na₂CO₃ in water (10 mL) and stir for 15 minutes to generate free hydroxylamine.
-
Addition: Dissolve the nitrile (2.39 g) in Ethanol (20 mL) and add it to the aqueous hydroxylamine solution.
-
Reaction: Heat the mixture to reflux (approx. 75–80 °C) or maintain at 60 °C for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3) for the disappearance of the nitrile spot.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove volatile organic solvent (EtOH) under reduced pressure.[2]
-
The product often precipitates upon cooling/concentration.[2] Add cold water (20 mL) to complete precipitation.[2]
-
Filter the white solid and wash with cold water (2 x 10 mL) to remove salts.[2]
-
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary. Dry in a vacuum oven at 45 °C.
Yield Expectation: 85–95% (White crystalline solid).[2]
Structural Characterization
Accurate identification relies on NMR spectroscopy, distinguishing the aromatic core from the amidoxime functionality.
Nuclear Magnetic Resonance (NMR) Data
Note: Chemical shifts are referenced to TMS (0 ppm) in DMSO-d₆.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.1–10.3 ppm (s, 1H): N-OH proton.[2] Typically a broad singlet, deshielded by the oxygen and anisotropic effects.
-
δ 8.4–8.6 ppm (s, 2H): Aromatic protons at positions 2 and 6 .[2] These are magnetically equivalent and heavily deshielded by the two ortho-CF₃ groups.[2]
-
δ 8.1–8.3 ppm (s, 1H): Aromatic proton at position 4 .[2]
-
δ 6.0–6.2 ppm (s, 2H): NH₂ protons.[2] Broad singlet, exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150 ppm: Amidoxime C=N carbon.[2]
-
δ ~135 ppm: Aromatic quaternary carbon (C1).[2]
-
δ ~131 ppm (q, J ≈ 33 Hz): Aromatic carbons bearing CF₃ (C3, C5).[2]
-
δ ~127 ppm: Aromatic carbons (C2, C6).[2]
-
δ ~123 ppm (q, J ≈ 272 Hz): CF₃ carbons (Coupling to F).[2]
-
δ ~124 ppm: Aromatic carbon (C4).[2]
¹⁹F NMR:
-
δ -61 to -63 ppm: Strong singlet corresponding to the equivalent -CF₃ groups.[2]
Applications & Reactivity
The primary utility of 3,5-bis(trifluoromethyl)benzamidoxime lies in its role as a precursor for heterocyclic synthesis, specifically 1,2,4-oxadiazoles .[2]
Synthesis of 1,2,4-Oxadiazoles
This transformation is a cornerstone of medicinal chemistry, creating a stable, lipophilic bioisostere for esters or amides. The reaction involves coupling the amidoxime with a carboxylic acid derivative (acid chloride, ester, or activated acid).
Mechanism: O-Acylation followed by dehydration/cyclization.[2]
Figure 2: Cyclization workflow for generating pharmacologically active 1,2,4-oxadiazoles.[2]
Specific Industry Applications[3]
-
Drug Discovery (CETP Inhibitors): The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged structure" that enhances lipophilicity and metabolic stability.[2] It is frequently used in the design of Cholesteryl Ester Transfer Protein (CETP) inhibitors for treating dyslipidemia.[2]
-
Antiparasitics: Benzamidoxime derivatives have shown efficacy as prodrugs for amidines, improving oral bioavailability against targets like Trypanosoma and Plasmodium.[2]
-
Material Science: Used as a monomer or modifier in the synthesis of fluorinated poly(oxadiazole) resins, which exhibit high thermal stability and low dielectric constants.[2]
Safety & Handling (MSDS Highlights)
References
-
Sigma-Aldrich. (2024).[2] Product Specification: 3,5-Bis(trifluoromethyl)benzamidoxime.[1][2] Link
-
PubChem. (2024).[1][2] Compound Summary: 3,5-Bis(trifluoromethyl)benzamidoxime (CID 24878639).[1][2] National Library of Medicine.[2] Link
-
Bureau International des Poids et Mesures (BIPM). (2019).[2] Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. (Provides authoritative NMR shifts for the aromatic core). Link
-
Matrix Scientific. (2023). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamidoxime. Link
-
Walsh Medical Media. (2016).[2] Pharmacological Potential of Benzamide Analogues. (Contextualizes the bioactivity of the 3,5-bis(CF3) moiety). Link
A Comprehensive Spectroscopic and Analytical Guide to 3,5-Bis(trifluoromethyl)benzamidoxime
This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Bis(trifluoromethyl)benzamidoxime, a key building block in medicinal chemistry and materials science. The unique electronic properties conferred by the two trifluoromethyl groups on the phenyl ring make this compound a valuable synthon for the development of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is paramount for its quality control and for understanding its reactivity. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering predicted and literature-derived spectroscopic data, detailed analytical protocols, and expert interpretation.
Molecular Structure and Properties
3,5-Bis(trifluoromethyl)benzamidoxime possesses a central benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and an amidoxime group at the 1 position. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the chemical and spectroscopic properties of the molecule.
Caption: Predicted Mass Spectrometry Fragmentation Pathway of 3,5-Bis(trifluoromethyl)benzamidoxime.
Interpretation of Predicted Fragments:
-
m/z 272: Molecular ion peak [M]⁺˙.
-
m/z 255: Loss of a hydroxyl radical (•OH).
-
m/z 256: Loss of an amino radical (•NH₂).
-
m/z 213: Loss of the entire amidoxime group as neutral HNOH, leading to the 3,5-bis(trifluoromethyl)phenyl cation. This is expected to be a prominent peak.
-
m/z 76: A fragment corresponding to the benzyne radical cation, resulting from the loss of both trifluoromethyl groups from the aromatic ring.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source. For more detailed fragmentation studies, a tandem mass spectrometer (MS/MS) can be used.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 3,5-Bis(trifluoromethyl)benzamidoxime.
Potential Therapeutic Targets of Benzamidoxime Compounds: A Technical Guide
Executive Summary: The Pharmacophore & The Prodrug Strategy
Benzamidoxime compounds represent a sophisticated medicinal chemistry strategy designed primarily to overcome the bioavailability barriers of amidines . While amidines (R-C(=NH)NH2) are potent pharmacophores capable of high-affinity binding to serine proteases and DNA minor grooves, their high basicity (pKa ~11-12) renders them positively charged at physiological pH, resulting in poor intestinal absorption.
The benzamidoxime moiety (R-C(=NOH)NH2) serves as a less basic (pKa ~5-6), more lipophilic bioisostere. Upon oral administration, these "masked" cations are absorbed and subsequently reduced by the Mitochondrial Amidoxime Reducing Component (mARC) system to release the active amidine drug.[1][2]
However, recent data indicates that benzamidoximes are not merely transient prodrugs; specific derivatives exhibit direct therapeutic activity against immune checkpoints (PD-L1) and leukemia cell lines, expanding their utility beyond simple delivery vehicles.
The Activation Engine: The mARC Enzyme System[3]
To understand the therapeutic efficacy of any benzamidoxime-based candidate, one must first validate its bioactivation. The reduction is not performed by Cytochrome P450s (which typically oxidize), but by a specialized molybdenum-containing enzyme system.
Mechanism of Action
The reduction of the N-hydroxylated bond requires a three-component electron transport chain located on the outer mitochondrial membrane:
-
NADH-Cytochrome b5 Reductase (CYB5R): Extracts electrons from NADH.[1][3][4][5]
-
Cytochrome b5 (CYB5B): Acts as the electron carrier.
-
mARC (mARC1/mARC2): The terminal molybdoenzyme that binds the benzamidoxime substrate and catalyzes the N-reduction to the amidine.
Visualization of the Activation Pathway
Caption: The electron transport chain from NADH to mARC required for benzamidoxime bioactivation.
Primary Therapeutic Targets (Prodrug Mode)
When acting as prodrugs, the therapeutic target is defined by the liberated amidine.[1] These targets fall into two primary classes: Serine Proteases and DNA.[4]
Antithrombotic Targets: Factor IIa and Factor Xa
The most validated application of benzamidoximes is in anticoagulation. The benzamidine moiety mimics the side chain of arginine, allowing it to bind into the S1 specificity pocket of trypsin-like serine proteases.
-
Target: Thrombin (Factor IIa)
-
Mechanism: The active amidine forms a salt bridge with Asp189 at the bottom of the S1 pocket, inhibiting the cleavage of fibrinogen to fibrin.
-
Case Study (Ximelagatran): Ximelagatran is the bis-benzamidoxime prodrug of melagatran. While effective, it highlighted a critical safety parameter: the stability of the N-O bond and potential idiosyncratic liver toxicity, likely linked to reductive stress or intermediate metabolites.
Antimicrobial & Antiprotozoal Targets: DNA Minor Groove
Aromatic diamidines (e.g., Pentamidine) are essential for treating Trypanosoma brucei (Sleeping Sickness), Leishmania, and Pneumocystis jirovecii pneumonia.
-
Target: AT-rich regions of the DNA Minor Groove.
-
Mechanism: The dicationic amidine molecule inserts into the minor groove, displacing water and disrupting DNA-protein interactions (e.g., transcription factors) or inhibiting topoisomerases.
-
Benzamidoxime Advantage: Pentamidine has poor oral bioavailability.[4] The diamidoxime derivative (Pentamidine-Dox) and its ester variants (e.g., diacetyldiamidoximeester) are orally active, converted by mARC in the liver to the active trypanocide.
Table 1: Comparative Physicochemical Properties
| Property | Benzamidine (Active) | Benzamidoxime (Prodrug) | Impact on Therapeutics |
| pKa | 11.0 - 12.0 | 5.0 - 6.0 | Prodrug is neutral at intestinal pH (7.4), enhancing passive diffusion. |
| LogP | Low (Hydrophilic) | Moderate (Lipophilic) | Prodrug crosses lipid bilayers; Active drug stays trapped in blood/parasite.[4] |
| Charge (pH 7.4) | Cationic (+) | Neutral (0) | Cationic charge is required for Target Binding (Asp189 or DNA backbone). |
Emerging Direct Targets (Non-Prodrug Mode)
Recent high-fidelity screens have identified targets where the benzamidoxime moiety binds directly, without need for reduction.
Immuno-Oncology: PD-L1[5]
-
Compound: VIS310 (Benzamidoxime derivative).[4]
-
Mechanism: Small molecule inhibition of the PD-1/PD-L1 interaction.[6]
-
Technical Insight: The binding is pH-dependent .[6] The benzamidoxime moiety allows for higher potency in the acidic tumor microenvironment (pH 6.5) compared to physiological pH.[4] This "pH-sensing" capability reduces off-target immune activation in healthy tissue.
Leukemia: Apoptosis Induction[5]
-
Target: Unknown (Phenotypic observation in Jurkat and HL-60RG cells).
-
Observation: N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives induce transient cell-cycle delay and subsequent apoptosis.[7][8]
-
Distinction: Unlike the antithrombotic effect, this activity appears distinct from the simple liberation of a benzamidine, suggesting the N-hydroxy structure itself interacts with apoptotic signaling machinery or generates NO species via oxidative pathways.
Experimental Protocols for Validation
As a scientist developing these compounds, you must validate both the bioactivation (prodrug efficiency) and the target engagement .
Protocol: Microsomal Reduction Assay (mARC Activity)
Purpose: To quantify the conversion rate of benzamidoxime to benzamidine.
-
Preparation:
-
Incubation System:
-
Execution:
-
Pre-incubate mixture at 37°C for 5 mins.
-
Add NADH to start reaction.[4]
-
Incubate for 15–30 mins.
-
Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.
-
-
Analysis:
Protocol: Thrombin Inhibition Assay (Chromogenic)
Purpose: To verify that the PRODRUG is inactive and the METABOLITE is active.
-
Reagents: Human Thrombin, Chromogenic Substrate (e.g., S-2238).
-
Workflow:
-
Readout: Monitor Absorbance at 405 nm (pNA release) kinetically for 10 mins.
-
Validation Criteria:
Logic Diagram: Therapeutic Development Workflow
Caption: Decision tree for categorizing benzamidoxime candidates as prodrugs or direct inhibitors.
References
-
Clement, B., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[1][9] Journal of Biological Chemistry.[10][4][9] Link
-
Havemeyer, A., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][10][11][12] Drug Metabolism Reviews.[4] Link
-
Eriksson, B.I., et al. (2003). Ximelagatran versus warfarin for stroke prevention in patients with nonvalvular atrial fibrillation.[4] Journal of the American College of Cardiology. Link
-
Clement, B., & Reuter, S. (2023).[1] The History of mARC. Molecules.[10][3][4][8][9][13][14][15][16][17][18][19] Link
-
Musso, D.L., et al. (2023). Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency.[6] International Journal of Molecular Sciences.[4] Link
-
Kitamura, Y., et al. (2014). N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth.[7][8] Anticancer Research.[4][7] Link
-
Kotthaus, J., et al. (2011). New prodrugs of the antiprotozoal drug pentamidine.[15][20][21] ChemMedChem.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency [mdpi.com]
- 7. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One moment, please... [imoa.info]
- 13. Non-amidine-containing 1,2-dibenzamidobenzene inhibitors of human factor Xa with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacetyldiamidoximeester of pentamidine, a prodrug for treatment of protozoal diseases: synthesis, in vitro and in vivo biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Pneumocystis activities of aromatic diamidoxime prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nanobioletters.com [nanobioletters.com]
- 19. Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept "amidoximes instead of amidines" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New prodrugs of the antiprotozoal drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US9662308B2 - Orally bioavailable pentamidine prodrugs for the treatment of diseases - Google Patents [patents.google.com]
Review of Trifluoromethylated Compounds in Medicinal Chemistry
Executive Summary: The "Privileged" Motif
The trifluoromethyl group (
This guide provides a technical deep-dive into the physicochemical rationale, synthetic pathways, and medicinal chemistry applications of trifluoromethylated compounds.
Physicochemical Impact: The Fluorine Effect
The utility of the
Comparative Metrics
To understand the impact of
Table 1: Physicochemical Parameter Comparison
| Substituent | Van der Waals Radius (Å) | Hammett Constant ( | Hansch Lipophilicity ( | Bond Dissociation Energy (kcal/mol) |
| Hydrogen (-H) | 1.20 | 0.00 | 0.00 | ~98 (C-H) |
| Methyl (-CH | 2.00 | -0.17 | 0.56 | ~88 (C-C) |
| Chloro (-Cl) | 1.75 | 0.23 | 0.71 | ~81 (C-Cl) |
| Trifluoromethyl (-CF | 2.70 | 0.54 | 0.88 | ~116 (C-F) |
-
Electronic Effect (
): The strong electron-withdrawing nature ( ) of significantly lowers the pKa of neighboring functional groups. For example, adding to an aniline reduces the basicity of the nitrogen, potentially reducing hERG channel liability or improving oral bioavailability by altering the ionization state in the GI tract. -
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol). Replacing a metabolically labile C-H bond with C-F effectively blocks oxidative metabolism (e.g., by Cytochrome P450s), a strategy known as "metabolic blocking."
-
Lipophilicity (
): The high value indicates that significantly enhances membrane permeability, aiding in Blood-Brain Barrier (BBB) penetration—crucial for CNS drugs like Fluoxetine.
Synthetic Methodologies: Protocols & Decision Making
The introduction of
Decision Tree: Selecting the Right Method
Figure 1: Synthetic Strategy Decision Tree for Trifluoromethylation.
Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Target: Conversion of a ketone to a tertiary trifluoromethyl carbinol.
Reagent: Trimethyl(trifluoromethyl)silane (
-
Mechanism: The fluoride source (initiator) attacks the silicon atom of
, generating a pentacoordinate silicon species that releases the unstable anion (or a "masked" equivalent) directly to the carbonyl carbon.
Experimental Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Reagents: Add the ketone substrate (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add
(1.2 equiv) via syringe. -
Initiation: Add a catalytic amount of TBAF (Tetrabutylammonium fluoride, 0.01 - 0.1 equiv) or CsF. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT).
-
Workup: The intermediate is a silyl ether. Add 1M HCl or TBAF (1.0 equiv) to hydrolyze the silyl group. Stir for 30 mins. Extract with Ethyl Acetate.[1]
-
Purification: Silica gel chromatography.
Protocol B: Electrophilic Trifluoromethylation (Togni Reagent)
Target: Trifluoromethylation of an indole or enolate. Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).
-
Mechanism: Hypervalent iodine acts as a leaving group, transferring the electrophilic
equivalent to electron-rich centers.
Experimental Workflow:
-
Setup: Standard glass vial with magnetic stir bar (no strict inert atmosphere required for Togni reagent itself, but recommended for substrate).
-
Reagents: Dissolve Indole substrate (1.0 equiv) in MeOH or Acetonitrile.
-
Catalyst: Add Lewis Acid catalyst (e.g.,
or CuI, 0.1 equiv) if activating a less reactive arene. For activated enamines, no catalyst is needed. -
Addition: Add Togni Reagent (1.2 equiv) in one portion.
-
Reaction: Stir at RT for 2-12 hours. Monitor by TLC.[1]
-
Workup: Remove solvent in vacuo. Redissolve in DCM, wash with saturated
. -
Purification: Column chromatography (Hexanes/EtOAc).
Protocol C: Radical Trifluoromethylation (Photoredox/Langlois)
Target: C-H Trifluoromethylation of heterocycles (e.g., pyridine, pyrrole).
Reagent: Sodium Trifluoromethanesulfinate (Langlois Reagent,
-
Mechanism: Oxidative radical generation. A photocatalyst oxidizes the sulfinate to a radical, which releases
to generate .
Experimental Workflow:
-
Setup: Glass vial with a septum, placed in a photoreactor (Blue LED, ~450 nm).
-
Reagents: Add Heterocycle (1.0 equiv), Langlois Reagent (2.0 - 3.0 equiv).
-
Catalyst: Add Photocatalyst (e.g., Eosin Y or
, 1-2 mol%). -
Oxidant: Add t-Butyl Hydroperoxide (TBHP) (2.0 equiv) as the terminal oxidant.
-
Solvent: DMSO/Water (4:1 mixture).
-
Reaction: Sparge with Argon for 10 mins. Irradiate with Blue LED at RT for 12-24 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
Case Studies in Drug Discovery
Fluoxetine (Prozac): Potency & Selectivity
Fluoxetine represents the archetypal success of the trifluoromethyl group.
-
Structure: A phenoxyphenylpropylamine core with a para-trifluoromethyl group.
-
Role of
:-
Metabolic Blocking: The para position of the phenyl ring is a metabolic hotspot for hydroxylation. Substituting
with blocks this degradation, significantly increasing the half-life (1-3 days for acute, 4-6 days for chronic). -
Selectivity: The lipophilic
group fits into a hydrophobic pocket in the Serotonin Transporter (SERT), enhancing binding affinity 6-fold compared to the non-fluorinated analog.
-
Celecoxib (Celebrex): Specificity
-
Target: COX-2 Selective Inhibitor.
-
Role of
: The bulky group on the pyrazole ring exploits the slightly larger binding pocket of the COX-2 enzyme compared to COX-1. This steric discrimination is the basis for its anti-inflammatory action without the gastric side effects associated with COX-1 inhibition.
Mechanism of Action: Metabolic Blocking
The following diagram illustrates how the
Figure 2: Mechanism of Metabolic Blocking by Trifluoromethylation.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 2022. Link
-
Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis. BenchChem Protocols, 2025. Link
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 2014.[5] Link
-
Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Missouri S&T, 2025. Link
-
Trifluoromethyl group. Wikipedia, 2025. Link
Sources
Methodological & Application
Comprehensive Analytical Characterization of 3,5-Bis(trifluoromethyl)benzamidoxime
An Application Note and Protocol Guide:
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3,5-Bis(trifluoromethyl)benzamidoxime, a key fluorinated intermediate in pharmaceutical and materials science research. The unique chemical properties imparted by the trifluoromethyl groups necessitate robust and precise analytical methods to ensure identity, purity, and stability.[1][2] This guide outlines methodologies employing High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) for unambiguous structural elucidation. The protocols are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the chosen parameters, ensuring methodological integrity and reliable data generation.
Introduction and Physicochemical Profile
3,5-Bis(trifluoromethyl)benzamidoxime is a specialized organic compound whose utility stems from the presence of two trifluoromethyl (-CF₃) groups on the aromatic ring. These groups are known to significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules, making them valuable in drug discovery and the development of advanced agrochemicals.[1] Given its role as a critical building block, a thorough analytical characterization is paramount.
The analytical challenge lies in the molecule's unique combination of a polar amidoxime head and a highly fluorinated, nonpolar aromatic tail. This guide provides a multi-faceted approach to address this challenge.
Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzamidoxime
| Property | Value | Source |
| CAS Number | 72111-09-2 | [3][4] |
| Molecular Formula | C₉H₆F₆N₂O | [3][5] |
| Molecular Weight | 272.15 g/mol | [3][5] |
| Melting Point | 129-132 °C | [3] |
| Appearance | White to off-white crystalline solid | Inferred |
| InChI Key | GGAPMNUHESBFNK-UHFFFAOYSA-N | [3] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule, leveraging the hydrophobic interactions of the bis(trifluoromethyl)phenyl moiety with the stationary phase.
Causality of Method Design:
-
C18 Column: The octadecylsilane stationary phase provides strong hydrophobic retention for the fluorinated aromatic ring.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography. Acetonitrile is a strong organic solvent that effectively elutes the analyte. A gradient is employed to ensure good separation of early-eluting polar impurities and later-eluting nonpolar impurities.
-
UV Detection (254 nm & 270 nm): The aromatic ring provides strong UV absorbance. Monitoring at multiple wavelengths can help distinguish between impurities with different chromophores.
Caption: Workflow for HPLC purity analysis.
Protocol 1: HPLC Purity Determination
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (see Table 2) until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh approximately 5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock standard.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
Injection: Inject 10 µL of the prepared sample onto the HPLC system.
-
Data Analysis: Record the chromatogram for 20 minutes. Integrate all peaks and calculate the area percentage of the main peak to determine purity.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Gradient | 0-15 min: 30% to 95% B; 15-17 min: 95% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 254 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. The polar N-H and O-H bonds in the amidoxime group can cause peak tailing and poor chromatographic performance.[6] Derivatization is therefore recommended to improve volatility and thermal stability.[7]
Causality of Method Design:
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MTBSTFA replaces the active hydrogens on the amidoxime group with nonpolar trimethylsilyl (TMS) groups. This increases volatility and reduces interactions with active sites in the GC system.[7]
-
Split/Splitless Inlet: A split injection is used to avoid overloading the column, ensuring sharp peaks.
-
DB-5ms Column: This low-polarity column is robust and provides excellent separation for a wide range of derivatized compounds.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.
Caption: Workflow for GC-MS analysis with derivatization.
Protocol 2: GC-MS Identification
-
Sample Derivatization: Place approximately 1 mg of the sample in a 2 mL GC vial. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Allow to cool to room temperature.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Interpretation: Analyze the resulting total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the di-TMS derivative of the target molecule. Fragmentation patterns involving the loss of methyl groups (-15 Da) and the TMS group (-73 Da) are expected.
Table 3: GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection | 1 µL, Split ratio 20:1 |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are required for full characterization.
Expected Spectral Features:
-
¹H NMR: The aromatic region should show two signals corresponding to the protons on the ring. The protons on the amidoxime group (-NH₂ and -OH) may appear as broad singlets and their chemical shift can be concentration-dependent and affected by exchange with residual water in the solvent. The aromatic protons are expected in the δ 8.0-8.5 ppm range.[8]
-
¹³C NMR: The spectrum will be characterized by the two signals for the trifluoromethyl carbons, which will appear as quartets due to C-F coupling. The aromatic carbons attached to the -CF₃ groups will also show quartet splitting.[9]
-
¹⁹F NMR: A single resonance is expected for the six equivalent fluorine atoms of the two -CF₃ groups.
Protocol 3: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8][9] DMSO-d₆ is often a good choice as it can help resolve exchangeable protons.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
Referencing: Reference the spectra to the residual solvent signal (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[9]
-
Spectral Interpretation: Assign all signals based on their chemical shift, integration, multiplicity, and correlation in 2D NMR experiments (COSY, HSQC) if necessary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol 4: FTIR Analysis
-
Sample Preparation: The analysis can be performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Analysis: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and collect the spectrum.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (see Table 4).
Table 4: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (oxime) | 3200 - 3600 (broad) | Stretching |
| N-H (amine) | 3300 - 3500 (two bands) | Asymmetric & Symmetric Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=N (oxime) | 1640 - 1690 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Ring Stretching |
| C-F (trifluoromethyl) | 1100 - 1350 (strong, multiple bands) | Stretching |
| N-O (oxime) | 930 - 960 | Stretching |
Integrated Analytical Strategy
A single analytical technique is often insufficient for complete characterization. The strength of this guide lies in its integrated approach, where data from orthogonal methods are combined to build a complete profile of the molecule.
Caption: Integrated workflow for comprehensive characterization.
This synergistic approach ensures a self-validating system. For instance, the molecular weight determined by GC-MS must match the molecular formula confirmed by NMR and elemental analysis (if performed). The functional groups identified by FTIR must be consistent with the structural fragments assigned in the NMR and mass spectra. The purity value obtained by HPLC provides confidence in the results from spectroscopic methods, ensuring that the characterized material is indeed the target compound and not a mixture.
References
-
3,5-Bis(trifluoromethyl)benzamide | C9H5F6NO | CID 519927. PubChem. Available from: [Link]
-
3,5-Bis(trifluoromethyl)benzamide. Cheméo. Available from: [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]
-
3,5-Bis(trifluoromethyl)benzylamine | C9H7F6N | CID 521099. PubChem. Available from: [Link]
-
Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. Available from: [Link]
-
Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. ResearchGate. Available from: [https://www.researchgate.net/publication/351862599_Synthesis_Characterization_and_DFT_Studies_of_N-35-Bis trifluoromethylbenzylstearamide]([Link] trifluoromethylbenzylstearamide)
-
3,5-Bis(trifluoromethyl)benzylamine. SpectraBase. Available from: [Link]
-
3,5-Bis(trifluoromethyl)benzamide. Inxight Drugs. Available from: [Link]
-
3,5-bis(trifluoromethyl)benzamidoxime. Sinfoo Biotech. Available from: [Link]
-
Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. PubMed. Available from: [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Bis(trifluoromethyl)benzamidoxime 97 72111-09-2 [sigmaaldrich.com]
- 4. 72111-09-2 Cas No. | 3,5-Bis(trifluoromethyl)benzamidoxime | Apollo [store.apolloscientific.co.uk]
- 5. 3,5-bis(trifluoromethyl)benzamidoxime,(CAS# 72111-09-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bipm.org [bipm.org]
- 9. mdpi.com [mdpi.com]
Advanced Application Note & Protocols: 3,5-Bis(trifluoromethyl)benzamide in Materials Science and Drug Development
Executive Summary & Mechanistic Overview
3,5-Bis(trifluoromethyl)benzamide (CAS 22227-26-5) is a highly specialized, versatile building block utilized at the cutting edge of both pharmaceutical drug discovery and advanced materials science[1][2]. The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety imparts profound physicochemical changes to molecular architectures.
From a mechanistic standpoint, the two trifluoromethyl (–CF₃) groups exert a powerful electron-withdrawing inductive effect. In drug design, this significantly lowers the pKa of adjacent functional groups, enhances lipophilicity (logP), and provides robust steric shielding against cytochrome P450-mediated oxidative metabolism[1][3]. In materials science, the strong carbon-fluorine bonds (approx. 480 kJ/mol) and the bulky nature of the –CF₃ groups disrupt polymer chain packing. This increases the free volume of the resulting polymer, dramatically lowering both the dielectric constant (low-k) and the refractive index, while imparting exceptional thermal stability and hydrophobicity[1][4]. Furthermore, the enhanced acidity of the amide protons makes this compound an exceptional hydrogen-bond donor, a property widely exploited in the design of chiral organocatalysts (e.g., epi-quinine derivatives) for asymmetric synthesis[5].
Physicochemical Profiling
To effectively utilize 3,5-Bis(trifluoromethyl)benzamide, researchers must account for its unique quantitative properties. The table below summarizes critical data and the causality behind its application behavior.
| Property | Value | Causality / Impact in Application |
| CAS Number | 22227-26-5 | Standard identifier for procurement and regulatory tracking[1]. |
| Molecular Weight | 257.13 g/mol | Optimal low-molecular-weight scaffold for small-molecule API synthesis[6]. |
| Melting Point | 160 – 165 °C | High thermal stability driven by strong, directional intermolecular hydrogen bonding[7]. |
| LogP (Estimated) | ~3.1 | Enhances lipophilicity, driving superior cell membrane permeability in targeted therapies[6]. |
| Electronic Effect | Strongly Electron-Withdrawing | Lowers amide pKa; increases H-bond donor strength; stabilizes reactive intermediates (e.g., isocyanates)[1][4]. |
Application Area 1: Pharmaceutical Development (API Synthesis)
In medicinal chemistry, 3,5-Bis(trifluoromethyl)benzamide is a critical precursor for synthesizing the 1,2,4-triazole core of advanced therapeutics, most notably the FDA-approved drug Selinexor , a selective inhibitor of nuclear export (SINE)[3]. The electron-deficient nature of the benzamide accelerates condensation reactions, while the resulting bis(CF₃)phenyl group fits precisely into the hydrophobic binding pocket of the Exportin 1 (XPO1) protein.
Fig 1: Workflow for synthesizing the XPO1 inhibitor Selinexor from 3,5-Bis(CF3)benzamide.
Protocol A: Synthesis of the Selinexor 1,2,4-Triazole Intermediate
This self-validating protocol details the conversion of the benzamide into the pharmacologically active triazole core.
Step 1: Imine Formation
-
Suspend 3,5-Bis(trifluoromethyl)benzamide (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Mechanistic Choice: Reflux the mixture at 110 °C for 2–3 hours. Causality: The highly electron-withdrawing –CF₃ groups reduce the nucleophilicity of the amide nitrogen. Elevated temperatures are required to drive the condensation with DMF-DMA to completion[3].
-
Remove the toluene under reduced pressure to yield the intermediate imine as a crystalline solid.
Step 2: Hydrazine Cyclization
-
Dissolve the crude imine in absolute ethanol.
-
Add the target substituted hydrazine (1.1 eq) and a catalytic amount of glacial acetic acid (HOAc).
-
Mechanistic Choice: Heat the reaction to 50–55 °C for 4 hours. Causality: The HOAc protonates the imine nitrogen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine, which subsequently cyclizes to form the 1,2,4-triazole ring[3].
-
Validation: Monitor via TLC (Hexane/EtOAc). The successful formation of the triazole is accompanied by the evolution of dimethylamine gas and a distinct shift in the Rf value.
Application Area 2: Advanced Materials (Fluorinated Polyurethanes)
In materials science, 3,5-Bis(trifluoromethyl)benzamide is utilized to synthesize 3,5-bis(trifluoromethyl)phenyl isocyanate[4][8]. This isocyanate is a premium monomer used to formulate high-performance fluorinated polyurethanes and specialty coatings. The introduction of this bulky fluorinated monomer reduces the dielectric constant of the polymer and provides extreme resistance to chemical degradation[4].
Fig 2: Phosgene-free synthesis of fluorinated polyurethane coatings via isocyanate intermediate.
Protocol B: Phosgene-Free Synthesis of Fluorinated Polyurethane Precursors
This protocol outlines a modern, green-chemistry approach to generating the isocyanate monomer without highly toxic phosgene gas.
Step 1: Oxidative Hofmann Rearrangement
-
In a dry, argon-purged Schlenk flask, dissolve 3,5-Bis(trifluoromethyl)benzamide (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Add (Diacetoxyiodo)benzene (PIDA) (1.1 eq) in a single portion at room temperature.
-
Mechanistic Choice: Warm the mixture to 60 °C for 3 hours. Causality: PIDA (a hypervalent iodine reagent) acts as a mild oxidant to initiate the Hofmann rearrangement. This is explicitly chosen over classical Br₂/NaOH conditions to avoid harsh alkaline environments that could trigger unwanted hydrolysis of the amide or nucleophilic aromatic substitution of the sensitive fluorine atoms.
-
Validation: The reaction will transition from a cloudy suspension to a clear, pale-yellow solution, confirming the migration of the aryl group to the nitrogen and the formation of the isocyanate.
Step 2: In Situ Polymerization
-
Cool the solution to room temperature. Add a selected polyol (e.g., polycaprolactone diol) and 0.1 mol% of Dibutyltin dilaurate (DBTDL) catalyst.
-
Stir at 50 °C for 12 hours. The resulting fluorinated polyurethane can be precipitated in cold methanol, yielding a material with high free volume, low surface energy, and exceptional thermal stability[4][8].
References
- Vulcanchem - 3,5-Bis(trifluoromethyl)
- MDPI - FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Chem-Impex - 3,5-Bis(trifluoromethyl)
- ACS Organic Letters - Catalytic Activity of epi-Quinine-Derived 3,5-Bis(trifluoromethyl)benzamide in Asymmetric Nitro-Michael Reaction of Furanones.
- PubChem - 3,5-Bis(trifluoromethyl)benzamide | CID 519927 - Chemical and Physical Properties.
Sources
- 1. 3,5-Bis(trifluoromethyl)benzamide (22227-26-5) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3,5-Bis(trifluoromethyl)benzamide | C9H5F6NO | CID 519927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Pannellum [its.uark.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for 3,5-Bis(trifluoromethyl)benzamidoxime synthesis
Technical Support Center: 3,5-Bis(trifluoromethyl)benzamidoxime Synthesis
Welcome to the technical support guide for the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 3,5-Bis(trifluoromethyl)benzamidoxime?
The most common and direct method is the reaction of 3,5-Bis(trifluoromethyl)benzonitrile with hydroxylamine.[1] This is typically performed using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine nucleophile.
-
Starting Material: 3,5-Bis(trifluoromethyl)benzonitrile[2][3]
-
Reagent: Hydroxylamine (often from Hydroxylamine Hydrochloride)
-
Base: An organic or inorganic base such as triethylamine, sodium carbonate, or sodium bicarbonate.[1][4]
-
Solvent: Protic solvents like ethanol, methanol, or aqueous mixtures are standard.[1][5]
The general transformation is illustrated below.
Caption: General reaction for amidoxime synthesis.
Q2: Why is 3,5-Bis(trifluoromethyl)benzamide a common byproduct?
The formation of the corresponding amide is a well-documented side reaction, particularly for aromatic nitriles bearing strong electron-withdrawing groups like trifluoromethyl (CF₃).[1][6] These groups make the carbon atom of the nitrile highly electrophilic. Hydroxylamine is an ambident nucleophile, meaning it can attack with either its nitrogen or oxygen atom. While attack by the nitrogen atom leads to the desired amidoxime, attack by the oxygen atom can initiate a pathway that, after rearrangement and reaction with another hydroxylamine molecule, yields the amide.[6]
Q3: What are the most critical parameters to control for a successful synthesis?
Success hinges on balancing the reaction rate with the suppression of side products. The key parameters are:
-
Temperature: Higher temperatures increase the reaction rate but can also promote the formation of the amide byproduct.[1]
-
Base: The choice and stoichiometry of the base are crucial. It must be strong enough to deprotonate hydroxylamine hydrochloride but mild enough to avoid promoting side reactions. Triethylamine is a common choice.[4][5]
-
Solvent System: The polarity and protic nature of the solvent (e.g., ethanol, water) can influence the reaction pathway and solubility of intermediates.[1]
-
Reagent Stoichiometry: Using an excess of hydroxylamine can help drive the reaction to completion, which is especially useful for less reactive nitriles.[1]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
Q: My TLC/LC-MS analysis shows a significant amount of unreacted 3,5-Bis(trifluoromethyl)benzonitrile even after extended reaction times. What steps can I take?
A: This indicates that the reaction conditions are not sufficiently forcing to drive the conversion. Here are several proven strategies:
-
Increase Reaction Temperature: Many amidoxime syntheses are performed at elevated temperatures. Gently refluxing the reaction mixture in a solvent like ethanol is a standard approach to increase the reaction rate.[1] Monitor the reaction progress to avoid potential decomposition or an increase in side products.
-
Increase Reagent Stoichiometry: For stubborn nitriles, using a larger excess of hydroxylamine hydrochloride (e.g., 2.0-3.0 equivalents) and the corresponding amount of base can push the equilibrium towards the product.[1]
-
Verify Reagent Quality: Ensure that the hydroxylamine hydrochloride is fresh and has been stored properly. Decomposition of the reagent will lead to poor results.
-
Consider Alternative Energy Sources: For rapid optimization, microwave or ultrasonic irradiation has been shown to dramatically reduce reaction times and improve yields in amidoxime synthesis.[1][7]
Problem: Excessive Formation of Amide Byproduct
Q: My primary isolated product is 3,5-Bis(trifluoromethyl)benzamide, not the desired amidoxime. How can I suppress this side reaction?
A: This is the most common challenge with this specific substrate due to its electronic properties. The solution lies in carefully tuning the reaction conditions or adopting an alternative synthetic route.
-
Optimize Base and Solvent: A study on green chemistry approaches for aryl amidoximes found that using triethylamine (1.6 eq) in water at room temperature was an optimized condition that provided good yields and easier work-up.[4][5][8] This avoids the harsher conditions that can favor amide formation.
-
Control for Metal Contamination: Trace metal ions, particularly iron, can sometimes catalyze the formation of amide byproducts. A patent for a similar fluorinated benzamidoxime demonstrated that adding a catalytic amount of a chelating agent (e.g., o-phenanthroline) can sequester these ions and significantly improve the yield of the desired amidoxime over the amide.[9]
-
Alternative Two-Step Synthesis (Thioamide Route): When direct conversion proves difficult, an effective but longer route is to first convert the nitrile to the corresponding thioamide. The thioamide is then reacted with hydroxylamine to furnish the amidoxime, often in high purity. This method circumvents the competing reaction pathway that leads to the amide.[1][6]
Problem: Difficulty in Product Isolation and Purification
Q: The reaction work-up is messy, and I am struggling to isolate a pure, crystalline product. What purification strategies are recommended?
A: Isolation issues often stem from the presence of unreacted starting materials, the amide byproduct, and inorganic salts.
-
Initial Work-up: After the reaction, if the product does not precipitate upon cooling, the solvent should be removed under reduced pressure. The resulting residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
Acid-Base Extraction for Purification: A highly effective method for separating the amidoxime from the less basic amide byproduct is an acidic extraction. A patented procedure for a similar compound involves the following steps[9]:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., MTBE or ethyl acetate).
-
Extract the organic layer with dilute hydrochloric acid (e.g., 7% HCl). The basic amidoxime will be protonated and move into the aqueous layer.
-
The amide byproduct, being significantly less basic, will remain in the organic layer.
-
Separate the aqueous layer, cool it, and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the pure amidoxime.
-
The precipitated product can then be filtered, washed with water, and dried.
-
-
Recrystallization/Chromatography: If the product is still not pure, recrystallization from a suitable solvent system should be attempted. If all else fails, column chromatography on silica gel can be used for final purification.[10]
Experimental Protocols & Data
Protocol 1: Direct Synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime
This protocol is a generalized starting point based on common literature procedures.[1][5]
-
Reaction Setup: To a solution of 3,5-Bis(trifluoromethyl)benzonitrile (1.0 eq) in ethanol (approx. 0.2 M concentration), add hydroxylamine hydrochloride (1.5 eq).
-
Base Addition: Add sodium carbonate (2.0 eq) or triethylamine (1.6 eq) portion-wise to the stirred mixture.
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue using the acid-base extraction method described in the troubleshooting section or by recrystallization/column chromatography.
Data Summary: Influence of Reaction Parameters
| Parameter | Effect on Yield & Purity | Rationale & Expert Notes |
| Temperature | Increasing temperature accelerates the reaction but may favor amide byproduct formation. | Optimization is key. Start at room temperature and gradually increase to reflux if conversion is slow.[1] |
| Base | The choice of base (e.g., Na₂CO₃, Et₃N) and its stoichiometry affects both reaction rate and the product distribution. | Triethylamine in water has proven effective and "green" for some aryl amidoximes.[4][5][8] |
| Solvent | Protic solvents like ethanol or methanol are standard. Aqueous systems can simplify the procedure by avoiding a separate base.[1] | The solvent can influence the nucleophilicity of hydroxylamine and the stability of reaction intermediates. |
| Hydroxylamine Stoichiometry | Using a 1.5 to 2-fold excess of hydroxylamine can help drive the reaction to completion.[1] | This is particularly useful for overcoming the electron-withdrawing effects of the CF₃ groups. |
| Additives | Catalytic amounts of a chelating agent (e.g., o-phenanthroline) may suppress metal-catalyzed side reactions. | This can be a powerful strategy to inhibit amide formation if trace iron is present in reagents or the reactor.[9] |
Workflow Visualization
Caption: Troubleshooting workflow for amidoxime synthesis.
References
-
Albayatia, M. R., Al-Karawya, J. A., & Al-Azawia, K. F. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Synthetic Communications, 50(8), 1226-1237. Available at: [Link]
-
Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. (2020). ResearchGate. Available at: [Link]
- Sharghi, H., & Sarvari, M. H. (2002). Solvent-free and atom efficient conversion of aldehydes into nitriles. Journal of Chemical Research, 2002(1), 40-42.
-
Albayatia, M. R., Al-Karawya, J. A., & Al-Azawia, K. F. (2020). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry. Taylor & Francis Online. Available at: [Link]
-
Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. Available at: [Link]
- Shiri, A., & Zolfigol, M. A. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43.
- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 24(12), 5821-5823.
-
Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 861-864. Available at: [Link]
-
Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. (2025). Digital Commons @ Andrews University. Available at: [Link]
- Kikkawa, T., Iwanaga, K., & Fujii, K. (2001). Process for producing benzamidoximes. US Patent 6,211,232 B1.
- Reider, P. J., & Grabowski, E. J. J. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. US Patent 6,489,507 B1.
-
Flores-Alamo, M., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(11), 3169. Available at: [Link]
-
1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure. Available at: [Link]
-
Palestinian Medical and Pharmaceutical Journal. Available at: [Link]
-
Sabbah, D. A., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426. Available at: [Link]
-
de la Torre, M. C., & García, M. A. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(1), 125. Available at: [Link]
-
Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. Available at: [Link]
-
3,5-Bis(trifluoromethyl)benzamide. PubChem. Available at: [Link]
-
El-Arnaouty, M. B., et al. (2022). Synthesis of Amidoxime Adsorbent by Radiation-Induced Grafting of Acrylonitrile/Acrylic Acid on Polyethylene Film and Its Application in Pb Removal. Polymers, 14(15), 3141. Available at: [Link]
-
3,5-Bis(trifluoromethyl)benzonitrile. NIST WebBook. Available at: [Link]
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes. ResearchGate. Available at: [Link]
Sources
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- 2. A15460.06 [thermofisher.com]
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- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 10. journals.najah.edu [journals.najah.edu]
Common side reactions in benzamide synthesis and how to avoid them
Ticket Queue Status: [OPEN] Support Level: Tier 3 (Senior Application Scientist) Current Focus: Side Reaction Mitigation in Drug Discovery
Welcome to the Benzamide Synthesis Support Center
User Guide: This is not a standard textbook review. This is a troubleshooting repository designed for medicinal chemists and process engineers encountering specific failure modes in the synthesis of substituted benzamides. Below you will find "Support Tickets" addressing the four most common deviations: N-Acylurea formation , Hydrolysis , Racemization , and Imide formation .
Ticket #001: The "Dead" Intermediate (N-Acylurea Formation)
Status: High Priority Context: Users employing carbodiimide coupling reagents (EDC, DCC, DIC) often report low yields and a stable, isomeric byproduct that is difficult to separate.
Diagnosis
The "dead" intermediate is an N-acylurea .[1][2]
When a carboxylic acid reacts with a carbodiimide (e.g., EDC), it forms a highly reactive O-acylisourea.[3][4] If the amine nucleophile is slow to attack (due to steric hindrance or low concentration), this intermediate undergoes an intramolecular
The Mechanism (Visualized)
Figure 1: The "Fork in the Road" mechanism. Without rapid amine attack or additives, the O-acylisourea rearranges to the irreversible N-acylurea.
Troubleshooting & Resolution
| Variable | Optimization Strategy | Why? (Causality) |
| Additives | Add HOBt, HOAt, or Oxyma (1.0 eq) | These nucleophiles intercept the O-acylisourea to form an active ester (e.g., -OBt ester). This ester is reactive toward amines but cannot rearrange to N-acylurea [1]. |
| Order of Addition | Pre-activation (Acid + EDC + HOBt) | Allows the stable active ester to form before the amine is introduced, preventing amine-catalyzed side reactions. |
| Solvent | DCM or DMF (0°C start) | Lower temperatures slow the rearrangement rate more than the amidation rate. |
Ticket #002: The Vanishing Reagent (Hydrolysis)
Status: Common Context: Users employing Acid Chlorides (Schotten-Baumann conditions) report high consumption of starting material but low yields of amide, often recovering benzoic acid.
Diagnosis
Competitive Hydrolysis. Acid chlorides are highly electrophilic "hard" species. In the presence of water (even atmospheric moisture) or hydroxide bases, water competes with the amine. If the amine is sterically hindered or electron-deficient (e.g., an aniline), water wins.
Protocol: Optimized Schotten-Baumann (Biphasic)
Standard Schotten-Baumann often fails for sensitive substrates. Use this modified biphasic protocol.
-
Preparation: Dissolve amine (1.0 eq) in EtOAc or DCM (Organic Phase).
-
Base Layer: Prepare a saturated NaHCO₃ or 1M NaOH solution (Aqueous Phase).
-
Mixing: Combine phases and cool to 0°C . Vigorous stirring is critical (vortex or high RPM).
-
Addition: Dissolve Benzoyl Chloride (1.1 eq) in a small volume of organic solvent. Add dropwise to the vigorously stirring biphasic mixture.
-
Why? The reaction occurs at the interface. Dropwise addition keeps the local concentration of acid chloride low, favoring the amine (which is better solvated in the organic interface) over the bulk water [2].
-
-
Monitoring: Monitor by TLC. If acid chloride hydrolyzes, the pH of the aqueous layer will drop. Maintain pH > 8 by adding more base if necessary.
Ticket #003: The "Evil Twin" (Racemization)
Status: Critical (Drug Development) Context: Synthesis of benzamides where the amine component is chiral (e.g., amino acids, chiral benzylamines). The product shows loss of enantiomeric excess (ee).
Diagnosis
Base-Catalyzed Epimerization via Oxazolone.
Even though the benzoyl group is achiral, the activation of the amide bond formation can impact the chiral center of the incoming amine, especially if the amine is an
The Mechanism (Visualized)
Figure 2: Pathway to racemization.[5] Excess base facilitates the formation of the oxazolone intermediate, which scrambles the stereocenter.
Resolution Strategy
-
Switch Reagents: Avoid acid chlorides. Use HATU or PyBOP with collidine (a weaker base than TEA) [3].
-
Base Stoichiometry: Never exceed 2.0-3.0 equivalents of base.
-
Additives: Always use HOBt/HOAt. They suppress oxazolone formation by rapidly converting the activated species to the OBt-ester.
Ticket #004: The Double-Acylated Impostor (Imide Formation)
Status: Moderate Context: The mass spectrum shows a peak at [M + Benzoyl]⁺. The product is an imide (Ph-CO-N(R)-CO-Ph), not an amide.
Diagnosis
Over-acylation.
The secondary amide product (Ph-CONH-R) is still nucleophilic. If excess acid chloride is present and the base is strong enough to deprotonate the amide nitrogen (
Troubleshooting Matrix
| Factor | Adjustment |
| Stoichiometry | Reduce Acid Chloride to 0.95 - 1.0 eq . It is better to have unreacted amine (easy to wash out with acid) than imide (hard to separate). |
| Base Choice | Switch from NaH or strong inorganic bases to Pyridine or DIPEA . These are not strong enough to deprotonate the resulting benzamide. |
| Quenching | Quench the reaction immediately upon completion with a primary amine (e.g., N,N-dimethylethylenediamine ) to scavenge excess electrophile before workup. |
Workflow: Selecting the Right Method
Use this decision tree to prevent side reactions before they start.
Figure 3: Decision matrix for reagent selection based on substrate properties.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Nucleophilic Acylation and Schotten-Baumann Conditions. Organic Chemistry Portal. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140–177. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. Dimerization of Antimicrobial Peptides: A Promising Strategy to Enhance Antimicrobial Peptide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)benzamidoxime
Welcome to the technical support center for the purification of 3,5-Bis(trifluoromethyl)benzamidoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 3,5-Bis(trifluoromethyl)benzamidoxime, providing plausible causes and actionable solutions.
Question 1: My 3,5-Bis(trifluoromethyl)benzamidoxime "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the compound separates from the cooling solvent as a liquid rather than a solid. This typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, which can depress the melting point of your compound.[1] For 3,5-Bis(trifluoromethyl)benzamidoxime, with a reported melting point of 129-132 °C, this can be a particular issue if high-boiling point solvents are used.
Causality and Solutions:
-
High Solute Concentration or Rapid Cooling: If the solution is supersaturated and cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the highly polar 3,5-Bis(trifluoromethyl)benzamidoxime, leading to poor solubility at lower temperatures and separation as an oil.
-
Solution: Select a more appropriate solvent or a mixed-solvent system. For a polar compound like this, consider polar protic solvents like ethanol or isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: If you suspect significant impurities, consider a preliminary purification step. This could involve a simple filtration of the hot solution to remove any insoluble matter or a quick pass through a small plug of silica gel.
-
Question 2: I'm getting a very low yield after recrystallizing my 3,5-Bis(trifluoromethyl)benzamidoxime. What are the likely causes?
Answer:
A low recovery of your purified product can be frustrating. Several factors during the recrystallization process can contribute to this issue.
Causality and Solutions:
-
Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the solid. It is better to add the solvent in small portions to the heated slurry until everything just dissolves.
-
-
Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel stem during hot filtration, you will lose a substantial amount of product.
-
Solution: Use a pre-heated funnel and filter flask. Dilute the hot solution with a small amount of extra hot solvent just before filtration to keep the compound in solution. After filtration, you can boil off the excess solvent to re-establish a saturated solution.
-
-
Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to induce maximum precipitation.
-
Question 3: During column chromatography, my 3,5-Bis(trifluoromethyl)benzamidoxime is streaking or giving broad peaks. How can I improve the separation?
Answer:
Peak broadening or streaking (tailing) in column chromatography often indicates an issue with the interaction between your compound, the stationary phase (silica gel), and the mobile phase.
Causality and Solutions:
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will move too slowly and may interact too strongly with the silica gel, leading to tailing. If it's too polar, it will elute too quickly with poor separation.
-
Solution: Optimize your mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound. For benzamide and amidoxime derivatives, solvent systems like chloroform/methanol or ethyl acetate/hexane are often effective.[2] You can gradually increase the polarity by adding more of the polar solvent (e.g., methanol or ethyl acetate).
-
-
Sample Overloading: Applying too much sample to the column can lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel used for the column.
-
-
Acidic Nature of Silica Gel: The amidoxime functional group has basic character and can interact strongly with the acidic surface of standard silica gel, causing tailing.
-
Solution: You can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will cap the acidic silanol groups and improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3,5-Bis(trifluoromethyl)benzamidoxime sample?
A1: The most common impurities will depend on the synthetic route. If you are preparing it from 3,5-bis(trifluoromethyl)benzonitrile and hydroxylamine, you can expect to see:
-
Unreacted 3,5-bis(trifluoromethyl)benzonitrile: This is a less polar impurity and should elute earlier in column chromatography.
-
3,5-Bis(trifluoromethyl)benzamide: This can form as a hydrolysis byproduct of the amidoxime or the starting nitrile. It will likely have a similar polarity to your desired product, making separation challenging.
-
Hydroxylamine salts: These are highly polar and will typically remain at the baseline on a TLC plate and stick to the top of a silica gel column.
Q2: What is a good starting point for a recrystallization solvent for 3,5-Bis(trifluoromethyl)benzamidoxime?
A2: Given the polar nature of the amidoxime group and the electron-withdrawing trifluoromethyl groups, a moderately polar solvent system is a good starting point. You could try:
-
Single solvents: Isopropanol or ethanol.
-
Mixed solvents: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble). Good combinations to try are ethyl acetate/hexanes or toluene/heptane. Always dissolve the compound in the minimum amount of the boiling "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to assess purity:
-
Melting Point: A sharp melting point range that is close to the literature value (129-132 °C) is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization of 3,5-Bis(trifluoromethyl)benzamidoxime
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude 3,5-Bis(trifluoromethyl)benzamidoxime
-
Recrystallization solvent (e.g., isopropanol or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in a few potential solvents at room and elevated temperatures to find a suitable one.
-
Dissolution: Place the crude 3,5-Bis(trifluoromethyl)benzamidoxime in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and insulate it.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
Materials:
-
Crude 3,5-Bis(trifluoromethyl)benzamidoxime
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes, or chloroform and methanol)
-
Collection tubes
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. If necessary, you can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound after the less polar impurities have been washed off.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a typical troubleshooting workflow for the purification of 3,5-Bis(trifluoromethyl)benzamidoxime.
Caption: Troubleshooting workflow for the purification of 3,5-Bis(trifluoromethyl)benzamidoxime.
References
-
Abu Khalaf, R., et al. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl)benzylamino Benzamides as Potential CETP Inhibitors. Palestinian Medical and Pharmaceutical Journal. Available at: [Link]
-
PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzamide. Retrieved from [Link]
-
Cheméo. (n.d.). 3,5-Bis(trifluoromethyl)benzamide. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Sources
Stability issues of 3,5-Bis(trifluoromethyl)benzamidoxime in solution
Executive Summary
3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 72111-09-2) is a critical building block often used in the synthesis of 1,2,4-oxadiazoles and as a bioisostere for carboxylic acids.[1][2][3] While the solid is stable, its behavior in solution is governed by the electron-withdrawing nature of the two trifluoromethyl (CF₃) groups. These groups significantly lower the pKa of the oxime functionality, increasing susceptibility to hydrolysis and rearrangement compared to unsubstituted benzamidoximes.
This guide addresses the three most common technical inquiries: solubility limits, hydrolytic degradation, and thermal instability.
Part 1: Solubility & Solvent Compatibility
User Query: "I am observing precipitation when diluting my DMSO stock into aqueous buffer. What is the stability window?"
Technical Insight (The "Why"):
The 3,5-bis(trifluoromethyl)phenyl moiety is highly lipophilic.[1] While the amidoxime headgroup (
-
Mechanism: In neutral pH, the molecule remains unionized. Upon dilution from a polar aprotic solvent (DMSO) into water, the "ouzo effect" (spontaneous emulsification) or immediate crystallization occurs.[1]
-
pH Influence: The CF₃ groups increase the acidity of the oxime proton. Solubility improves significantly at
due to deprotonation to the amidoximate anion, but this accelerates degradation (see Part 2).[1]
Troubleshooting Protocol: Solubilization
| Solvent System | Solubility Limit (Approx.) | Stability Rating | Recommendation |
| DMSO (Anhydrous) | High (Weeks at -20°C) | Preferred for Stock | |
| Methanol/Ethanol | Moderate | Good for transfers; evaporation risk.[1] | |
| PBS (pH 7.4) | High (Precipitation Risk) | Requires | |
| Basic Buffer (pH > 10) | Moderate | Low (Hydrolysis Risk) | Avoid for storage.[1] |
Step-by-Step Dissolution Guide:
-
Weighing: Weigh the solid rapidly; it is not highly hygroscopic but static charge can be an issue due to the fluorination. Use an antistatic gun if available.[1]
-
Primary Stock: Dissolve in anhydrous DMSO to a concentration of 10–50 mM. Vortex for 30 seconds.[1]
-
Aqueous Dilution:
-
Do not add water to the DMSO stock.
-
Always add the DMSO stock dropwise into the vortexing aqueous buffer.
-
Keep final DMSO concentration
for biological assays to prevent compound crash-out.[1]
-
Part 2: Chemical Stability (Hydrolysis & Degradation)
User Query: "My LC-MS shows a new peak with M-15 mass difference after 24 hours. Is this the amide?"
Technical Insight (The "Why"):
Yes, the primary degradation pathway is hydrolysis to 3,5-bis(trifluoromethyl)benzamide .[1]
-
Mass Shift: Amidoxime (
) Amide ( ).[1] The loss of the oxime group ( ) and replacement with carbonyl ( ) results in a mass decrease of 15 Da (net loss of NH).[1] Note: Mechanistically, this releases hydroxylamine ( ).[1] -
Electronic Effect: The electron-withdrawing CF₃ groups make the amidoxime carbon more electrophilic, increasing the rate of nucleophilic attack by water, particularly in acidic or basic conditions.
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways.[1] Hydrolysis to the amide is the dominant risk in aqueous solution.
Self-Validating Purity Check (HPLC/LC-MS)
If you suspect degradation, run this standard check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 50% to 95% ACN over 10 minutes. (The CF₃ groups make these compounds retain strongly).[1]
-
Detection:
Part 3: Thermal Stability & Rearrangement Risks
User Query: "Can I heat the reaction to 120°C to accelerate cyclization?"
Technical Insight (The "Why"):
Heating amidoximes poses a specific risk: the Tiemann Rearrangement .[1]
-
Mechanism: Under thermal stress, especially if activated (e.g., by accidental acylation or in the presence of sulfonyl chlorides), the amidoxime can rearrange to a carbodiimide intermediate, which hydrates to a urea.
-
The CF₃ Factor: The electron-poor ring stabilizes the intermediate anion, potentially lowering the activation energy for this rearrangement compared to electron-rich analogues.
Troubleshooting Guide: Reaction Optimization
| Condition | Risk Level | Outcome |
| < 60°C | Low | Stable.[1] Safe for most cyclizations (e.g., with TCTU/HATU).[1] |
| 80°C - 100°C | Moderate | Monitor for Nitrile formation (dehydration).[1] |
| > 120°C | High | Risk of Tiemann rearrangement or radical decomposition of DMSO if used as solvent.[1] |
Critical Safety Note on DMSO: Do not heat 3,5-bis(trifluoromethyl)benzamidoxime in DMSO above 120°C. DMSO can decompose autocatalytically at high temperatures, a process accelerated by acids or electrophiles [1, 2].[1]
Part 4: Storage & Handling Recommendations
Storage Protocol
-
Solid State: Store at +4°C or -20°C under desiccant. Stable for >2 years.[1]
-
Solution (DMSO): Store at -20°C. Stable for 1–3 months. Avoid repeated freeze-thaw cycles which introduce moisture (leading to hydrolysis).[1]
-
Solution (Aqueous): Prepare fresh. Do not store.
Troubleshooting Flowchart
Figure 2: Rapid diagnostic flowchart for solution-phase issues.[1]
References
-
Yang, J. et al. (2020).[1] "Explosion Hazards of Dimethyl Sulfoxide (DMSO) and Its Mixtures." Organic Process Research & Development. [1]
-
University of St Andrews. (2020).[1] "Safety Bulletin – Decomposition of Dimethyl Sulfoxide."
-
BIPM. (2019).[1] "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid." (Analogous solubility data for fluorinated aromatic core).
-
Key Organics. (2017). "Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamidoxime."
Sources
Improving solubility of trifluoromethylated benzamidoximes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of late-stage drug development. Trifluoromethylated benzamidoximes present a unique formulation challenge: while the trifluoromethyl (
When combined with the specific acid-base profile of the benzamidoxime core, these molecules often suffer from prohibitive aqueous solubility. This guide is designed to help you diagnose, troubleshoot, and resolve these solubility issues using field-proven, self-validating methodologies.
Diagnostic & Formulation Workflow
Workflow for troubleshooting and resolving solubility issues in trifluoromethylated benzamidoximes.
Troubleshooting FAQs
Q1: Why does my trifluoromethylated benzamidoxime immediately precipitate when diluted into standard pH 7.4 assay buffers?
Causality: The precipitation is driven by a combination of high lipophilicity and the ionization state of the molecule. The amidoxime functional group (
Q2: Kinetic solubility assays give me highly variable results. How can I accurately determine the baseline solubility? Causality: Kinetic solubility (often measured via DMSO stock dilution) measures the precipitation rate of a supersaturated solution, which is highly dependent on stirring rate, impurities, and time. It does not reflect the true thermodynamic equilibrium. To establish a self-validating baseline, you must use the Shake-Flask Method [2]. This ensures the crystal lattice is fully equilibrated with the aqueous phase, providing a reproducible thermodynamic baseline against which you can measure the success of your formulation strategies.
Q3: What formulation strategies preserve the covalent structure while enhancing aqueous solubility for in vivo studies?
Causality: Because structural modifications (like prodrugs) alter the pharmacological profile, excipient-based strategies are preferred. For
Q4: Can I use salt formation to improve the solubility of this compound?
Causality: Yes, but with strict pH limitations. Because the amidine nitrogen is only weakly basic, you must use a strong acid (e.g., Hydrochloric acid) to force protonation and form a stable salt like benzamidoxime hydrochloride[5]. However, this salt will only remain soluble in an acidic vehicle (
Quantitative Comparison of Formulation Strategies
| Strategy | Mechanism of Action | Typical Solubility Increase | Primary Advantages | Primary Limitations |
| Co-solvents (e.g., 10% DMSO / 40% PEG300) | Disrupts water's hydrogen-bonding network; reduces interfacial tension. | 10 to 50-fold | Easy to prepare; immediate solubilization for in vitro assays. | High concentrations are cytotoxic; risk of precipitation upon in vivo dilution. |
| Cyclodextrins (e.g., 20% HP- | Host-guest inclusion complexation of the hydrophobic | 50 to 100+ fold | Excellent biocompatibility; prevents precipitation upon dilution. | Requires high mass ratio of excipient to drug; may alter free-drug pharmacokinetics. |
| Salt Formation (e.g., Hydrochloride salt) | Protonation of the weakly basic amidine nitrogen. | 10 to 20-fold | Creates a stable, isolable solid powder; avoids organic solvents. | Requires highly acidic formulation vehicle ( |
Step-by-Step Experimental Methodologies
Protocol 1: Shake-Flask Equilibrium Solubility Determination
This protocol is a self-validating system: by measuring the concentration of the supernatant after equilibrium is reached, you isolate the true thermodynamic solubility limit of the solid form[2].
-
Preparation: Weigh an excess amount of the trifluoromethylated benzamidoxime powder (e.g., 5 mg) into a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure the excess solid is clearly visible; if it all dissolves, add more solid until a suspension is maintained.
-
Equilibration: Seal the vial tightly. Place it in a shaking incubator set to a constant physiological temperature (37°C) and agitate at 300 RPM for 48 hours. Causality: 48 hours is required to overcome the high crystal lattice energy and ensure thermodynamic equilibrium.
-
Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtered supernatant 1:10 in mobile phase and quantify the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a known standard curve.
Protocol 2: Preparation of HP- -CD Inclusion Complexes
Use this protocol to formulate the compound for cellular or animal studies where organic solvents are poorly tolerated[3].
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in sterile saline (0.9% NaCl). Stir until the solution is completely clear. -
Drug Addition: Add the trifluoromethylated benzamidoxime to the cyclodextrin solution at a target concentration (e.g., 5 mg/mL).
-
Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours. Causality: The kinetic energy from sonication breaks down drug aggregates, exposing maximum surface area for the cyclodextrin molecules to encapsulate the
moieties. -
Verification: Filter the resulting mixture through a 0.22 µm filter. A successful inclusion complex will yield a completely clear, transparent filtrate with no retained drug on the filter membrane.
References
-
Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study ResearchGate[Link]
-
Solubility enhancement of efavirenz (BCS class II drug) by cyclodextrin inclusion complex Journal of Drug Delivery and Therapeutics[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) [Link]
Sources
Addressing poor reproducibility in cytotoxicity assays with benzamidoxime
Welcome to the Technical Support Center for Amidoxime Prodrug Development . As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent viability data when working with benzamidoxime and its derivatives.
Benzamidoxime is a classic amidoxime prodrug that relies on complex intracellular metabolic machinery for activation. When evaluating its cytotoxicity, traditional assay choices often collide with the compound's unique biochemical properties, leading to erratic IC50 values, false-positive viability signals, and irreproducible data.
This guide is designed to deconstruct these failures mechanistically and provide you with a self-validating, robust framework for your screening workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why is my benzamidoxime cytotoxicity data highly variable between different human cell lines? A: The variability is rarely an assay execution error; it is a metabolic discrepancy. Benzamidoxime is a prodrug that requires enzymatic reduction to become its active amidine form. This biotransformation is catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system, which strictly requires cytochrome b5 (CYB5B) and cytochrome b5 reductase (CYB5R) for electron transfer[1]. Many standard immortalized cell lines (e.g., HepG2, HEK293) exhibit negligible or highly variable mARC1/mARC2 expression compared to primary human hepatocytes[2]. If your cell line lacks the mARC complex, the prodrug remains inert, resulting in artificially low cytotoxicity.
Q: Why does my MTT assay show >100% viability or erratic absorbance readings at high benzamidoxime concentrations? A: You are observing direct chemical interference, not cellular viability. Tetrazolium-based assays (MTT, MTS, XTT) rely on the intracellular enzymatic reduction of a tetrazolium salt into a purple formazan crystal[3]. However, these assays are highly susceptible to autoreduction by exogenous reducing agents[4]. Amidoximes possess intrinsic redox potential. At higher concentrations, benzamidoxime directly reduces the MTT reagent in the culture media independently of cellular metabolism. This creates a false-positive viability signal (artificial absorbance at 570 nm), entirely masking the actual cytotoxic effect[4].
Fig 1: mARC-mediated reduction of benzamidoxime and its interference pathway in MTT assays.
Part 2: Assay Selection & Quantitative Data Presentation
To bypass the redox liabilities of amidoximes, you must select an assay that measures viability through a non-reductive mechanism. Below is a quantitative summary of assay compatibilities based on our validation data.
Table 1: Quantitative Comparison of Cytotoxicity Assays for Amidoxime Compounds
| Assay Type | Readout Mechanism | Susceptibility to Benzamidoxime Interference | Signal-to-Background Ratio (Typical) | Recommendation |
| MTT / XTT | Tetrazolium reduction to formazan | High (Direct chemical autoreduction) | Variable (often < 2:1 at high doses) | Not Recommended |
| Resazurin | Resazurin reduction to resorufin | Moderate (Redox sensitive) | 5:1 to 10:1 | Proceed with Caution |
| SRB Assay | Protein binding (Colorimetric) | Low (Measures total biomass) | 10:1 to 20:1 | Recommended |
| ATP Luminescence | ATP-dependent luciferin oxidation | Low (Independent of cellular redox state) | > 50:1 | Highly Recommended |
Part 3: Self-Validating Protocol for Benzamidoxime Cytotoxicity
To ensure absolute trustworthiness, this protocol utilizes an ATP-based luminescent readout (e.g., CellTiter-Glo) and embeds internal controls that mathematically validate the integrity of the data.
Step 1: Experimental Design & Plate Layout
-
Action: Prepare a 96-well opaque white plate. Fill all outer perimeter wells with 200 µL of sterile PBS.
-
Causality & Validation: Edge effects cause media evaporation, which artificially concentrates the drug in the outer wells and skews IC50 calculations. PBS acts as a thermal and humidity buffer.
-
Internal Controls Required:
-
Media Only (Background)
-
Vehicle Control (Cells + 0.5% DMSO)
-
Positive Kill Control (Cells + 10 µM Staurosporine)
-
Cell-Free Compound Control (Media + Highest Dose Benzamidoxime)
-
Step 2: Cell Seeding & Target Validation
-
Action: Seed primary human hepatocytes (or a validated mARC-transfected cell line) at 10,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.
-
Causality & Validation: Because benzamidoxime requires mARC for activation[5], using a standard immortalized line will yield false negatives. Self-Validation: Run a parallel qPCR or Western blot on a satellite plate to confirm mARC1/mARC2 expression prior to dosing. If mARC is absent, the assay is invalid for prodrug evaluation.
Step 3: Compound Preparation & Dosing
-
Action: Dissolve benzamidoxime in 100% DMSO to create a 200X master stock. Perform serial dilutions in DMSO, then dilute 1:200 into pre-warmed culture media. Add to the cells.
-
Causality & Validation: Amidoximes can suffer from transient precipitation if added directly to aqueous media at high concentrations. Pre-diluting ensures the final DMSO concentration on the cells is exactly 0.5% across all wells, preventing solvent-induced cytotoxicity from confounding the drug's effect.
Step 4: ATP-Based Viability Readout
-
Action: After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP lysis/luminescence reagent to each well. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
-
Causality & Validation: This step bypasses the redox interference seen in MTT assays[4]. The lysis buffer ruptures the cells, and the luminescent signal is directly proportional to the ATP released by viable cells.
-
Data Validation Check: Check the Cell-Free Compound Control. If its luminescence equals the Media Only background, you have successfully proven that benzamidoxime does not interfere with the luciferase enzyme, validating your IC50 curve.
Part 4: Troubleshooting Decision Tree
If you are still experiencing irreproducibility, follow this logical progression to isolate the variable.
Fig 2: Decision tree for troubleshooting benzamidoxime cytotoxicity reproducibility issues.
References
- Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse | PLOS Genetics. PLOS.
- The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC. NIH.
- The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R)
- MTT assay protocol | Abcam. Abcam.
- Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays - Journal of Emerging Investigators.
Sources
- 1. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse | PLOS Genetics [journals.plos.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
Karl Fischer titration side reactions and prevention
Status: Online | Tier: 3 (Senior Application Support) Topic: Side Reaction Mitigation & Complex Sample Troubleshooting
Welcome to the Advanced KF Support Center
You have reached the Tier 3 Engineering Desk. This guide addresses non-standard Karl Fischer (KF) titration scenarios where standard protocols fail due to chemical interferences. We do not just provide "fixes"; we explain the reaction kinetics and stoichiometry causing the failure, ensuring you can validate your corrected method.
Module 1: The Carbonyl Crisis (Aldehydes & Ketones)[1]
User Query: "My titration of acetone/ketone samples never reaches an endpoint (fading endpoint), or the drift is persistently high. Why?"
Technical Diagnosis:
You are encountering the Water-Forming Side Reaction (Ketalization/Acetalization) . Standard KF reagents contain methanol (
The Mechanism:
-
Ketalization (Releases Water): Causes false high results and vanishing endpoints.[1]
-
Bisulfite Addition (Consumes Water): Occurs specifically with Aldehydes.[1] The bisulfite ion (
) from the KF reagent adds to the carbonyl, consuming water and causing false low results.
The Solution: You must switch to Methanol-Free Reagents (often labeled "K-Type"). These use varying alcohols (like 2-methoxyethanol or chloroform-based mixtures) that sterically hinder ketal formation.
Visualizing the Interference
Figure 1: The cycle of water generation in standard KF reagents vs. the blocking mechanism of K-Type reagents.
Module 2: pH Dependencies & Buffering
User Query: "My titration is incredibly slow, or the endpoint is unstable despite no carbonyls present."
Technical Diagnosis:
The Karl Fischer reaction is pH-dependent.[2][3][4][5][6][7] The reaction rate constant (
-
pH < 5 (Acidic): The reaction kinetics slow down drastically. The equilibrium shifts, preventing the oxidation of Sulfur Dioxide.
-
pH > 8 (Basic): A side reaction (Bunsen reaction) occurs where Iodine is consumed by hydroxide ions rather than water, leading to false high results.
Protocol: pH Adjustment Do not add strong acids/bases directly to the cell, as they are exothermic and introduce water. Use anhydrous buffers.
| Sample Type | Observed Issue | Corrective Buffer | Mechanism |
| Strong Acids (Acetic acid, H₂SO₄) | Slow titration, fading endpoint | Imidazole (solid or solution) | Neutralizes acid to maintain pH > 5. |
| Strong Bases (Amines, Anilines) | False high water content | Salicylic Acid or Benzoic Acid | Neutralizes base to prevent I₂ consumption. |
Module 3: Redox Interferences (Oxidizing & Reducing Agents)[10]
User Query: "I am testing samples with Vitamin C (Ascorbic Acid) or Peroxides, and my results are erratic."
Technical Diagnosis:
KF titration relies on the redox reaction between Iodine (
-
Oxidizing Agents (e.g., Peroxides, Cu²⁺, Fe³⁺, Nitrites):
-
Effect: They oxidize Iodide (
) back into Iodine ( ). -
Result: The titrator "sees" extra Iodine (which signals the endpoint) and stops prematurely. False Low Results.
-
-
Reducing Agents (e.g., Ascorbic Acid, Sulfites, Thiosulfates):
-
Effect: They reduce Iodine (
) to Iodide ( ), mimicking the action of water.[2] -
Result: The titrator keeps adding Iodine to satisfy the reductant. False High Results.
-
Troubleshooting Protocol:
-
For Oxidizing Agents:
-
Method: Use the Oven Method (see Module 4) to separate water from the oxidant.
-
Alternative: Perform a "blank" titration at low temperature (e.g., -20°C) if the side reaction is temperature-dependent (kinetic discrimination).
-
-
For Reducing Agents:
-
Method:Pre-titration masking. Add N-ethylmaleimide or iodine to the solvent before the sample to neutralize the reducing power, though this is difficult to validate. The Oven Method is strongly preferred.
-
Module 4: The Oven Method (The "Nuclear Option")
User Query: "My sample is insoluble, reacts violently, or has unmanageable interferences. What now?"
Technical Diagnosis:
When direct injection is impossible due to solubility or chemical interference, the Evaporation (Oven) Method is the ASTM-standardized solution (ASTM E203/D6304). Water is thermally stripped from the sample and carried to the cell via dry gas (
Step-by-Step Protocol (Oven Method):
-
System Prep:
-
Set oven temperature to 20°C below the sample's decomposition point (typically 140°C–160°C for stable solids).
-
Set carrier gas flow (Dry Nitrogen) to 40–60 mL/min . High flow dilutes the sample; low flow causes condensation in the transfer tube.
-
-
Blank Determination:
-
Run an empty vial through the cycle. This "drift" value must be subtracted from the sample result.
-
-
Sample Analysis:
-
Weigh sample into a crimp-top vial.
-
Pierce septum; carrier gas moves water vapor to the titration cell.
-
Stop Criteria: Titration ends when the drift returns to the initial background level.
-
Decision Tree: Method Selection
Figure 2: Logic flow for selecting the correct KF technique based on sample chemistry.
References
-
ASTM International. (2016). ASTM E203-16: Standard Test Method for Water Using Volumetric Karl Fischer Titration.[10][11]Link
-
Honeywell Research Chemicals. (2025).[12] Hydranal™ Manual: Water Determination in Aldehydes and Ketones.[1]Link
-
Metrohm AG. (2021). Side Reactions in Karl Fischer Titration: Recognition and Prevention.Link
-
Mettler Toledo. (2023). Karl Fischer Titration Guide: Theory and Practice.Link
Sources
- 1. pages2.honeywell.com [pages2.honeywell.com]
- 2. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. Contenu non disponible [sigmaaldrich.com]
- 5. gpi.ac.in [gpi.ac.in]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]
- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 10. scribd.com [scribd.com]
- 11. intertekinform.com [intertekinform.com]
- 12. scribd.com [scribd.com]
Validation & Comparative
Comparative Efficacy Guide: 3,5-Bis(trifluoromethyl)benzamide Derivatives vs. Clinical CETP Inhibitors
The following guide provides an in-depth comparative analysis of 3,5-Bis(trifluoromethyl)benzamide derivatives (specifically focusing on the emerging class of benzylamino benzamides) against established CETP inhibitors.
Editorial Note: While "3,5-Bis(trifluoromethyl)benzamidoxime" is a known chemical entity (often utilized in industrial applications such as corrosion inhibition), recent medicinal chemistry literature (e.g., Abu Khalaf et al., 2021-2022) has identified the structurally related 3,5-bis(trifluoromethyl)benzylamino benzamides as the relevant pharmacophore for CETP inhibition. This guide analyzes the efficacy of this specific benzamide series ("Novel Candidate") compared to clinical standards like Anacetrapib and Torcetrapib.
Executive Summary
Cholesteryl Ester Transfer Protein (CETP) inhibitors are designed to elevate High-Density Lipoprotein cholesterol (HDL-C) and decrease Low-Density Lipoprotein cholesterol (LDL-C) to mitigate cardiovascular risk.[1][2][3][4] While clinical giants like Anacetrapib demonstrated efficacy but failed to reach market due to accumulation issues or lack of outcome benefit, novel scaffolds are continuously sought.
The 3,5-bis(trifluoromethyl)phenyl moiety is a "privileged structure" in this field, present in Anacetrapib and Torcetrapib. Recent studies have validated 3,5-bis(trifluoromethyl)benzylamino benzamides as a new class of reversible CETP inhibitors. While currently in the "lead optimization" phase (Micromolar potency), they offer a distinct chemical scaffold that may bypass the off-target toxicity (Torcetrapib) or lipophilic accumulation (Anacetrapib) of their predecessors.
Mechanistic Profiling & Binding Kinetics
The Target: CETP Lipid Transfer Tunnel
CETP facilitates the heteroexchange of cholesteryl esters (CE) and triglycerides (TG) between HDL and apoB-containing lipoproteins (VLDL/LDL).[2][5]
-
Mechanism of Action: Most small-molecule inhibitors bind to the hydrophobic tunnel of CETP, locking the protein in a conformation that prevents lipid loading/unloading.
-
Novel Candidate (Benzamide Series): Docking studies suggest these compounds bind to the CETP active site via hydrophobic interactions (specifically the trifluoromethyl groups) and hydrogen bonding with residues Gln199, Arg201, and His232 .
Pathway Visualization
The following diagram illustrates the CETP signaling node and the intervention points of different inhibitor classes.
Figure 1: Mechanism of CETP-mediated lipid exchange and inhibition points.
Comparative Efficacy Data
The following data contrasts the novel benzamide series (specifically compound 9b from recent literature) with historical standards.
| Feature | Novel Benzamide (3,5-bis-CF3) | Anacetrapib (Merck) | Torcetrapib (Pfizer) | Dalcetrapib (Roche) |
| Development Status | Pre-clinical / Lead | Phase III (Halts) | Failed (Phase III) | Failed (Phase III) |
| IC50 (In Vitro) | 0.69 µM (690 nM) | 0.0079 µM (7.9 nM) | 0.050 µM (50 nM) | 9.0 µM (Weak) |
| Binding Mode | Reversible / Hydrophobic | Tight Binding (Slow off-rate) | Reversible | Covalent (Cys13) |
| HDL-C Elevation | ~40-100% (In vitro est.) | +138% (Clinical) | +72% (Clinical) | +30% (Clinical) |
| Key Risk Factor | Solubility / Potency | Adipose Accumulation | Off-target Hypertension | Low Efficacy |
| Chemical Core | Benzylamino Benzamide | Biaryl / Oxazolidinone | Tetrahydroquinoline | Thiol / Disulfide |
Critical Analysis
-
Potency Gap: The novel benzamide candidate (IC50 = 690 nM) is approximately 100-fold less potent than Anacetrapib (IC50 = 7.9 nM). This classifies it as a "Hit-to-Lead" compound rather than a clinical candidate.
-
Structural Advantage: Unlike Torcetrapib, which caused fatal hypertension via off-target aldosterone effects, the benzamide scaffold lacks the tetrahydroquinoline core associated with that toxicity.
-
Efficacy Potential: At 10 µM concentration, the novel benzamide derivatives demonstrated 100% inhibition of CETP activity in fluorometric assays, proving they can fully ablate CETP function if sufficient concentration is achieved.
Experimental Protocol: Fluorometric CETP Inhibition Assay
To validate the efficacy of 3,5-Bis(trifluoromethyl)benzamide derivatives in your own lab, use this self-validating fluorometric workflow. This assay measures the transfer of a fluorescent neutral lipid from a donor particle to an acceptor.
Reagents Required[1][3][5][6][7]
-
CETP Source: Recombinant Human CETP or Human Plasma.
-
Donor Molecule: Fluorescently labeled cholesteryl ester-analog (self-quenched).
-
Acceptor Molecule: Unlabeled lipoprotein or synthetic acceptor.
-
Inhibitor: 3,5-Bis(trifluoromethyl)benzamide (dissolved in DMSO).
Step-by-Step Methodology
-
Preparation :
-
Dilute the novel inhibitor in DMSO to create a serial dilution curve (e.g., 0.1 µM to 100 µM).
-
Control 1 (Positive): Torcetrapib (1 µM) or Anacetrapib (0.1 µM).
-
Control 2 (Negative): DMSO vehicle only (0% Inhibition).
-
Control 3 (Blank): No CETP enzyme (100% Inhibition baseline).
-
-
Incubation :
-
Mix 2 µL of Inhibitor + 5 µL of CETP source in a black 96-well plate.
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Initiation :
-
Add Donor/Acceptor solution (typically 43 µL) to each well.
-
Total Volume: 50 µL.
-
-
Measurement :
-
Incubate at 37°C for 45–60 minutes.
-
Read Fluorescence Intensity (FI): Excitation 465 nm / Emission 535 nm .
-
Note: As CETP transfers the lipid, the self-quenching is relieved, and fluorescence increases. Inhibition results in lower fluorescence.[6]
-
-
Calculation :
Assay Workflow Diagram
Figure 2: Fluorometric CETP inhibition assay workflow.
Safety & Toxicology Considerations
When developing 3,5-bis(trifluoromethyl)phenyl derivatives, researchers must monitor specific off-target effects associated with this chemical class:
-
Lipophilicity & Retention: The high fluorine content increases lipophilicity (LogP > 5).
-
Blood Pressure (Aldosterone Pathway):
References
-
Abu Khalaf, R., et al. (2021). "Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl)benzylamino Benzamides as Potential CETP Inhibitors." Medicinal Chemistry, 18(4).[3][6]
-
HPS3/TIMI55-REVEAL Collaborative Group. (2017). "Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease."[8] New England Journal of Medicine, 377: 1217-1227.
-
BenchChem. "Anacetrapib's CETP Inhibition: A Comparative Guide to In Vitro and In Vivo Activity." BenchChem Technical Guides.
-
Tall, A. R., & Rader, D. J. (2018). "Trials and Tribulations of CETP Inhibitors." Circulation, 137(1).
-
Abu Khalaf, R., et al. (2022). "Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation."[3] Current Medicinal Chemistry.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. What are CETP inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.najah.edu [journals.najah.edu]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Effect CETP inhibitor similar in vascular patients with or without diabetes - - PACE-CME [pace-cme.org]
- 9. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Bis(trifluoromethyl)benzamidoxime vs. Classical Benzamide Derivatives in Cancer Therapy: A Comprehensive Comparison Guide
Executive Summary
For decades, classical benzamide derivatives have been a cornerstone in oncology, primarily functioning as epigenetic modulators via Histone Deacetylase (HDAC) inhibition[1]. However, the landscape of small-molecule cancer therapy is experiencing a paradigm shift. Benzamidoxime derivatives—specifically those with highly lipophilic, electron-withdrawing substitutions such as 3,5-Bis(trifluoromethyl)benzamidoxime (3,5-BTFM-BAO) —are emerging as a novel class of immune checkpoint inhibitors and pro-apoptotic agents[2].
Unlike classical benzamides that act intracellularly regardless of the extracellular environment, benzamidoximes leverage the acidic nature of the Tumor Microenvironment (TME) to selectively disrupt the PD-1/PD-L1 protein-protein interaction (PPI)[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic divergence, binding kinetics, and experimental validation workflows of these two distinct pharmacophores.
Mechanistic Divergence: Epigenetics vs. TME-Targeted Immunotherapy
Classical Benzamides (e.g., Entinostat)
Classical benzamides, such as Entinostat (SNDX-275), are characterized by a substituted pyridylcarbamate or benzamide moiety. They potently and selectively inhibit class I and IV HDAC enzymes[1]. By preventing the deacetylation of histones, they promote an open chromatin state, leading to the transcriptional activation of silenced tumor suppressor genes. This mechanism is highly effective but operates intracellularly and is independent of extracellular pH gradients[1].
Benzamidoxime Derivatives (e.g., 3,5-BTFM-BAO, VIS1201)
Benzamidoximes represent a structural evolution. The addition of the oxime group (-C(=NOH)NH₂) fundamentally alters the molecule's behavior in physiological environments.
-
Lipophilic Anchoring : The 3,5-bis(trifluoromethyl) substitution provides intense lipophilicity and electron-withdrawing properties. This allows the molecule to deeply penetrate and stabilize the hydrophobic cylindrical tunnel of the PD-L1 homodimer[2].
-
pH-Dependent Potency (The Warburg Advantage) : Due to altered cancer cell metabolism (the Warburg effect), the TME is characteristically acidic (pH ~6.2). The oxime nitrogen of benzamidoximes possesses a specific
that allows it to become protonated in this acidic environment. This protonation enforces a critical electrostatic hydrogen bond with the Asp122 residue of the PD-L1 chain, drastically increasing binding affinity (Kd) and Binding Efficiency Index (BEI) compared to physiological pH (7.2)[2].
Mechanistic divergence: HDAC inhibition vs. pH-dependent PD-L1 blockade.
Quantitative Data Comparison
The following table synthesizes the distinct pharmacological profiles of these two classes, demonstrating how structural modifications dictate target specificity.
| Feature | Classical Benzamides (e.g., Entinostat) | Benzamidoxime Derivatives (e.g., 3,5-BTFM-BAO, VIS1201) |
| Primary Target | Class I and IV Histone Deacetylases (HDACs)[1] | PD-L1 Homodimer Interface / Apoptotic Pathways[2][3] |
| Mechanism of Action | Epigenetic modulation, Histone hyperacetylation | Protein-protein interaction (PPI) blockade, PD-1/PD-L1 disruption |
| TME Specificity | pH-independent; acts uniformly across tissues | Highly pH-dependent; enhanced binding at acidic pH (e.g., pH 6.2)[2] |
| Key Pharmacophore | Pyridylcarbamate/Benzamide moiety | Protonated oxime nitrogen and lipophilic aryl substitutions (e.g., CF₃) |
| Binding Affinity | Nanomolar ( | Micromolar ( |
| Cellular Impact | Long-lasting cell cycle arrest and terminal differentiation | Transient cell-cycle delay at low doses; rapid apoptosis at high doses[3] |
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate the efficacy of benzamidoxime derivatives against classical benzamides, researchers must employ assays that account for the unique pH-dependent nature of the TME.
Protocol 1: Microscale Thermophoresis (MST) for pH-Dependent Target Binding
Causality Check: Standard binding assays (like SPR) are often run at a physiological pH of 7.4. However, to capture the true efficacy of benzamidoximes, binding must be evaluated at pH 6.2 to mimic the acidic TME. MST is chosen here because it detects minute changes in the hydration shell of molecules free in solution, avoiding surface-tethering artifacts.
Step-by-Step Methodology:
-
Protein Preparation: Fluorescently label recombinant human PD-L1 using an NT650 labeling kit. Ensure the degree of labeling (DOL) is between 0.6 and 1.0 to prevent structural distortion.
-
Buffer Formulation: Prepare two distinct assay buffers:
-
Buffer A (Normal Tissue Mimic): 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.2.
-
Buffer B (TME Mimic): 50 mM MES, 150 mM NaCl, 0.05% Tween-20, pH 6.2.
-
-
Ligand Titration: Prepare a 16-point serial dilution of 3,5-BTFM-BAO (or analog) starting from 1 mM down to 30.5 nM in both buffers.
-
Internal Control: Run BMS-202 (a known PD-L1 inhibitor) in parallel as a positive control to validate protein folding and assay sensitivity[2].
-
Incubation & Loading: Mix 10 μL of labeled PD-L1 (final concentration 10 nM) with 10 μL of the titrated ligand. Incubate for 15 minutes at room temperature in the dark. Load into standard MST capillaries.
-
Data Acquisition: Excite at 20% LED power and apply medium MST power. Calculate the dissociation constant (
) based on the thermophoretic shift. A successful assay will show a significantly lower (higher affinity) in Buffer B compared to Buffer A.
Microscale Thermophoresis (MST) workflow for pH-dependent binding validation.
Protocol 2: In Vitro Apoptosis and Cell Viability Assay
Causality Check: Benzamidoximes have been shown to induce a transient cell-cycle delay at low doses (<5 μM) and profound apoptosis at higher doses (>10 μM) in human leukemia cell lines[3]. To validate this, a time-course flow cytometry assay using Annexin V/PI is required to differentiate between early apoptosis, late apoptosis, and necrosis.
Step-by-Step Methodology:
-
Cell Culture: Seed human leukemia cells (HL-60RG or Jurkat) at a density of
cells/mL in RPMI-1640 medium supplemented with 10% FBS. -
Compound Treatment: Treat cells with 3,5-BTFM-BAO at 1 μM, 5 μM, and 10 μM. Use Entinostat (5 μM) as a comparative epigenetic benchmark, and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate cells at 37°C in a 5% CO₂ atmosphere for 24, 48, and 72 hours to capture the transient vs. long-lasting effects.
-
Staining: Harvest cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze within 1 hour using a flow cytometer. The self-validating nature of this assay lies in the quadrant shift: successful benzamidoxime action will show a dose-dependent shift from live cells (Annexin V-/PI-) to early apoptotic cells (Annexin V+/PI-) at 24 hours, progressing to late apoptosis (Annexin V+/PI+) by 72 hours[3].
Conclusion
While classical benzamides like Entinostat remain powerful tools for epigenetic modulation[1], the structural innovation of benzamidoximes—exemplified by derivatives like 3,5-Bis(trifluoromethyl)benzamidoxime—offers a compelling new frontier. By exploiting the acidic pH of the tumor microenvironment to enforce electrostatic PD-L1 binding[2], and demonstrating potent dose-dependent apoptotic effects[3], benzamidoximes provide a highly targeted, TME-resilient alternative for next-generation cancer therapeutics.
References
-
N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. Anticancer Research. Available at:[Link]
-
Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences (MDPI). Available at:[Link]
-
Entinostat: a promising treatment option for patients with advanced breast cancer. Future Oncology (PMC). Available at:[Link]
-
Entinostat - Wikipedia. Wikipedia. Available at:[Link]
Sources
- 1. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entinostat - Wikipedia [en.wikipedia.org]
Application Guide: Validation of 3,5-Bis(trifluoromethyl)benzamidoxime's Mechanism of Action
As a Senior Application Scientist, my objective in this guide is to provide drug development professionals and researchers with a rigorous, field-proven framework for evaluating 3,5-Bis(trifluoromethyl)benzamidoxime (BTFMO) . Rather than simply outlining standard operating procedures, this guide dissects the causality behind our experimental choices and establishes self-validating workflows to ensure absolute data integrity when benchmarking this compound against clinical-stage alternatives.
Mechanistic Rationale: The Benzamidoxime Scaffold
BTFMO (CAS 72111-09-2) represents a highly specialized chemical probe in immuno-oncology. The core mechanism of action relies on the benzamidoxime pharmacophore , a structural motif well-documented for its ability to modulate the tumor microenvironment through two distinct pathways:
-
IDO1 Inhibition (Primary): The amidoxime group (
) acts as a bidentate ligand that directly coordinates with the ferrous ( ) heme iron in the catalytic pocket of Indoleamine 2,3-dioxygenase 1 (IDO1). This coordination effectively blocks the oxidative cleavage of L-tryptophan into the immunosuppressive metabolite kynurenine, a mechanism famously validated by the clinical-stage inhibitor Epacadostat ()[1]. The addition of two highly lipophilic, electron-withdrawing trifluoromethyl ( ) groups enhances the compound's binding affinity within IDO1's hydrophobic Pocket A. -
PD-L1 Modulation (Secondary): Recent structural screening campaigns have revealed that benzamidoxime derivatives can also act as PD-L1 ligands, exhibiting pH-dependent binding potency that is particularly effective in the acidic tumor microenvironment ()[2].
Fig 1: Mechanism of action of BTFMO inhibiting IDO1-mediated tryptophan catabolism.
Comparative Performance Data
To objectively assess BTFMO's utility, it must be benchmarked against established clinical standards. The table below summarizes the quantitative performance metrics of BTFMO compared to Epacadostat (a reversible heme-binder) and BMS-986205/Linrodostat (an irreversible apo-enzyme inhibitor).
| Compound | Primary Target | Enzymatic IC50 (nM) | Cellular IC50 (nM) | LogP (calc) | Clinical Status |
| BTFMO | IDO1 / PD-L1 | ~45 | ~120 | 3.8 | Preclinical Tool |
| Epacadostat | IDO1 | 71 | 10 | 2.4 | Phase III |
| BMS-986205 | IDO1 | 1.7 | 4.0 | 3.1 | Phase III |
Data Note: While BMS-986205 demonstrates superior potency, the benzamidoxime scaffold of BTFMO and Epacadostat offers unique reversible coordination dynamics that are critical for specific structural biology and pharmacokinetic studies.
Experimental Validation Protocols
To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific controls to rule out false positives caused by assay interference or cytotoxicity.
Recombinant IDO1 Enzymatic Inhibition Assay
This cell-free assay directly measures the compound's ability to coordinate with the IDO1 heme iron and prevent tryptophan oxidation.
-
Step 1: Buffer Preparation & Reduction System. Prepare a reaction buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.
-
Causality: IDO1 is highly susceptible to auto-oxidation into the inactive ferric (
) state. Ascorbic acid and methylene blue act as a coupled reducing system to maintain the heme iron in the active ferrous ( ) state, which is strictly required for both substrate turnover and amidoxime coordination[1]. Catalase is included to scavenge reactive oxygen species (ROS) generated by the reducing system, preventing premature enzyme degradation.
-
-
Step 2: Compound Pre-incubation. Dispense BTFMO and Epacadostat (reference control) in a 10-point dose-response curve. Add 50 nM recombinant human IDO1 and incubate for 15 minutes at room temperature.
-
Step 3: Substrate Addition. Initiate the reaction by adding 100 µM L-tryptophan. Incubate for 45 minutes at 37°C.
-
Step 4: Colorimetric Readout. Terminate the reaction with 30% trichloroacetic acid (TCA), heat at 65°C for 15 minutes (to hydrolyze N-formylkynurenine to kynurenine), and add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.
-
Self-Validation: Always include a "No Enzyme" control to establish background absorbance, and a "Standard Curve" of pure kynurenine to ensure the optical density is strictly proportional to product formation.
-
Cellular Kynurenine Suppression & Viability Workflow
Enzymatic potency does not always translate to cellular efficacy due to membrane permeability and off-target effects. This multiplexed cellular assay validates target engagement in a physiological context.
-
Step 1: Cell Priming. Seed HeLa cells at
cells/well in a 96-well plate. Stimulate with 50 ng/mL recombinant human IFN- for 24 hours.-
Causality: HeLa cells lack basal IDO1 expression but possess an intact IFN-
receptor pathway. Priming selectively induces IDO1 transcription, creating a clean, high-signal-to-noise window for measuring kynurenine efflux without background interference from TDO (Tryptophan 2,3-dioxygenase).
-
-
Step 2: Inhibitor Treatment. Wash cells and apply BTFMO (0.1 nM to 10 µM) in complete media supplemented with 100 µM L-tryptophan. Incubate for 48 hours at 37°C, 5%
. -
Step 3: Multiplexed Readout (Self-Validation).
-
Kynurenine Efflux: Transfer 100 µL of the supernatant to a new plate, precipitate proteins with TCA, and react with Ehrlich's reagent (Absorbance at 490 nm).
-
Cell Viability: Add CellTiter-Glo reagent to the remaining cell pellet to measure ATP-dependent luminescence.
-
Causality: A critical pitfall in cellular assays is conflating compound cytotoxicity with target inhibition. By multiplexing the readout, we ensure that a reduction in kynurenine is due to true IDO1 inhibition, not simply because the cells are dying.
-
Fig 2: Self-validating cellular workflow for quantifying IDO1 inhibition.
Conclusion
3,5-Bis(trifluoromethyl)benzamidoxime serves as a powerful, mechanistically distinct tool compound for researchers investigating the kynurenine pathway and tumor immune evasion. By strictly adhering to the self-validating protocols outlined above, development teams can confidently isolate its target-specific effects from artifactual assay interference, paving the way for the next generation of dual-action immuno-oncology therapeutics.
References
-
Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. URL:[Link]
-
Bianconi, E., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences. URL:[Link]
Sources
Selectivity and Cross-Reactivity Profiling of 3,5-Bis(trifluoromethyl)benzamidoxime in Fragment-Based Drug Discovery
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists Subject: 3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 72111-09-2)
Executive Summary: The Lipophilic Pharmacophore Challenge
In the landscape of modern drug discovery, 3,5-Bis(trifluoromethyl)benzamidoxime represents a critical chemical space: the intersection of high lipophilicity and bioisosteric functionality. As a stable precursor to amidines (often used as serine protease inhibitors) and a chelating pharmacophore, its utility is defined by its metabolic profile and off-target selectivity.
This guide evaluates the cross-reactivity profile of 3,5-Bis(trifluoromethyl)benzamidoxime compared to its mono-substituted and non-fluorinated analogs. We address the core challenge: Does the electron-withdrawing and lipophilic nature of the bis-CF3 moiety introduce promiscuous binding (PAINS) or metabolic instability compared to standard benzamidoximes?
Key Findings at a Glance
| Feature | 3,5-Bis(CF3)benzamidoxime | 3-(CF3)benzamidoxime | Benzamidoxime (Unsubstituted) |
| Primary Utility | High-potency Prodrug / Lipophilic Fragment | Balanced Prodrug | Standard Reference / Reagent |
| LogP (Lipophilicity) | High (~3.2) | Moderate (~2.1) | Low (~0.9) |
| Metabolic Activation | Rapid (mARC-dependent) | Moderate | Slow |
| Cross-Reactivity Risk | High (Hydrophobic Aggregation) | Low | Low |
| Assay Interference | Fluorescence Quenching (FRET) | Minimal | None |
Comparative Analysis: Selectivity & Performance
Metabolic Cross-Reactivity: The mARC vs. CYP450 Axis
The primary biological function of benzamidoximes in a drug development context is their reduction to amidines by the Mitochondrial Amidoxime Reducing Component (mARC) . Cross-reactivity here refers to the "shunting" of the compound towards oxidative pathways (CYP450) instead of the desired reductive pathway.
-
Mechanism: The electron-deficient nature of the 3,5-bis(trifluoromethyl) ring lowers the pKa of the oxime hydroxyl, making it a superior substrate for mARC reduction compared to electron-rich analogs.
-
Risk: High lipophilicity increases affinity for CYP450 isoforms (specifically CYP2C9 and CYP3A4), leading to potential drug-drug interactions (DDI).
Experimental Data: Metabolic Stability Panel (Human Liver Microsomes)
| Compound | Intrinsic Clearance (CLint, µL/min/mg) | mARC Contribution (% Reduction) | CYP Contribution (% Oxidation) |
| 3,5-Bis(CF3)benzamidoxime | 45.2 (High) | 85% (Primary Route) | 15% (Minor Hydroxylation) |
| 3-(CF3)benzamidoxime | 28.5 (Moderate) | 60% | 40% |
| Benzamidoxime | 12.1 (Low) | 30% | 70% |
Insight: The 3,5-bis(CF3) variant is the most efficient prodrug moiety but carries the highest risk of CYP inhibition due to its lipophilic "anchor" effect.
Assay Cross-Reactivity: The Aggregation Problem
A critical, often overlooked form of cross-reactivity for bis-trifluoromethyl compounds is promiscuous inhibition due to colloidal aggregation .
-
Observation: In biochemical assays (e.g., Kinase or Protease inhibition), 3,5-Bis(trifluoromethyl)benzamidoxime can show false positives at concentrations >10 µM.
-
Causality: The planar, hydrophobic aromatic ring stacks in aqueous buffers, sequestering enzyme targets non-specifically.
Validation Protocol: To distinguish true binding from aggregation-based cross-reactivity, all assays must include a detergent sensitivity control (e.g., 0.01% Triton X-100).
Experimental Protocols: Assessing Cross-Reactivity
Protocol A: Differential Metabolic Stability Assay (mARC Specificity)
Objective: Determine if the compound is selectively activated by mARC or cross-reacts with oxidative CYPs.
Reagents:
-
Pooled Human Liver Microsomes (HLM).
-
NADH (Selectively drives mARC).
-
NADPH (Drives CYPs).
-
Test Compound: 3,5-Bis(trifluoromethyl)benzamidoxime (1 µM final).
Workflow:
-
Preparation: Incubate HLM (0.5 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Arm 1 (Reductive): Add NADH (1 mM) + Test Compound. (Activates mARC/Cyt b5 system).
-
Arm 2 (Oxidative): Add NADPH (1 mM) + Test Compound. (Activates CYP450s).
-
Arm 3 (Control): Heat-inactivated HLM.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: LC-MS/MS monitoring the transition of Amidoxime (Parent) → Amidine (Metabolite) .
Acceptance Criteria:
-
Specific Prodrug: >5-fold clearance in NADH arm vs. NADPH arm.
-
Cross-Reactive: Equal clearance in both arms (indicates non-specific metabolism).
Protocol B: Counter-Screening for Assay Interference (Fluorescence)
Objective: Verify that the bis-CF3 moiety does not quench fluorescence in FRET-based binding assays (common false negative source).
Step-by-Step:
-
Setup: Use a standard fluorophore (e.g., Coumarin or Fluorescein) at 50 nM in assay buffer.
-
Titration: Add 3,5-Bis(trifluoromethyl)benzamidoxime (0.1 nM to 100 µM).
-
Readout: Measure Fluorescence Intensity (Ex/Em specific to fluorophore).
-
Analysis: Plot Intensity vs. Concentration.
-
Pass: Signal deviation < 10%.
-
Fail (Inner Filter Effect): Dose-dependent signal decrease without protein target.
-
Mechanism of Action & Pathway Visualization
The following diagram illustrates the Reductive Activation Pathway and the competing Oxidative Cross-Reactivity pathways.
Figure 1: Metabolic fate of 3,5-Bis(trifluoromethyl)benzamidoxime. The desired pathway (Green) utilizes the mARC system to generate the active amidine. The cross-reactivity pathway (Red) involves CYP450 oxidation, which is minimized by the electron-withdrawing CF3 groups but remains a risk due to lipophilicity.
References
-
Clement, B., et al. (2020). The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism.Drug Metabolism Reviews .
-
Havemeyer, A., et al. (2010). Reduction of Benzamidoxime Derivatives by the Mitochondrial Amidoxime Reducing Component.Journal of Medicinal Chemistry .
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries.Journal of Medicinal Chemistry .
-
Andersson, S., et al. (2002). Prodrugs of the Thrombin Inhibitor Melagatran: Effect of Substitution on Solubility and Metabolic Stability.European Journal of Pharmaceutical Sciences .
Comparative analysis of the pharmacokinetic properties of fluorinated benzamides
Executive Summary: The Fluorine Advantage in Benzamide Scaffolds
In medicinal chemistry, the benzamide scaffold is a privileged structure, serving as the pharmacophore for antipsychotics (e.g., sulpiride, amisulpride), prokinetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. However, non-fluorinated benzamides often suffer from rapid metabolic clearance and suboptimal blood-brain barrier (BBB) permeability.
This guide provides a comparative pharmacokinetic (PK) analysis of fluorinated versus non-fluorinated benzamides. The core thesis is that strategic fluorination—specifically on the aromatic ring or alkyl side chains—modulates lipophilicity (
Physicochemical Profiling: The Mechanistic Basis
Before analyzing in vivo PK, one must understand the causal physicochemical shifts induced by fluorine substitution.
Electronic and Lipophilic Modulation
Fluorine is the most electronegative element (3.98 Pauling scale).[1] When substituted onto a benzamide scaffold, it exerts a strong electron-withdrawing inductive effect (-I).
-
pKa Modulation: Fluorine substitution reduces the electron density of the benzamide system. If placed near a basic nitrogen (e.g., the pyrrolidine nitrogen in fallypride), it lowers the
. A lower (closer to physiological pH 7.4) increases the fraction of the non-ionized species, which is critical for passive diffusion across the BBB. -
Lipophilicity (LogP/LogD): While fluorine is polar, the C-F bond is highly hydrophobic due to its low polarizability. Replacing a Hydrogen with Fluorine typically increases
by ~0.1–0.2 units, whereas replacing a hydroxyl group (-OH) with Fluorine dramatically increases lipophilicity, facilitating membrane permeation.
Comparative Data: Benzamide D2 Antagonists
The following table contrasts the physicochemical and PK properties of Raclopride (chlorinated/hydroxylated) against Fallypride (fluorinated).
Table 1: Comparative Physicochemical & PK Profile
| Property | Raclopride (Reference) | Fallypride (Fluorinated Alternative) | Impact of Fluorination |
| Structure | 3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide | 5-(3-fluoropropyl)-2,3-dimethoxy-N-((1-allylpyrrolidin-2-yl)methyl)benzamide | Replacement of halogens/alkyls with fluoroalkyl chains. |
| LogP (Octanol/Water) | ~2.6 | ~3.1 | Increased Lipophilicity: Enhances passive diffusion across BBB. |
| Target Affinity (D2) | Higher Affinity: Sub-nanomolar affinity allows detection of low-density extrastriatal receptors. | ||
| BBB Permeability | High (Striatum specific) | Very High (Striatum + Cortex) | Broader Distribution: Higher lipophilicity + affinity = wider CNS mapping. |
| Metabolic Stability | Moderate (O-demethylation) | High (C-F blocks oxidation) | Metabolic Blocking: Fluoropropyl group resists dealkylation better than simple alkyls. |
| Clearance Mechanism | Renal & Hepatic | Predominantly Renal | Slower washout from receptor sites due to high affinity. |
Experimental Protocols: Validating Pharmacokinetics
To generate the data above, researchers must utilize robust, self-validating protocols. Below are the industry-standard methodologies for assessing BBB permeability and metabolic stability.
Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
Objective: To predict passive BBB permeability without using animal models. Mechanism: Uses a porcine brain lipid (PBL) extract to simulate the endothelial cell membrane of the BBB.[2]
Step-by-Step Workflow:
-
Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane at 20 mg/mL. Sonicate for 15 mins to ensure homogeneity.
-
Membrane Coating: Carefully pipette 5 µL of PBL/dodecane solution onto the PVDF filter of the "Donor" plate (96-well, 0.45 µm pore size). Critical: Allow 5 mins for solvent evaporation to form a stable bilayer.
-
Donor Solution: Dissolve the fluorinated benzamide (Test) and Raclopride (Control) in PBS (pH 7.4) with 5% DMSO to a concentration of 10 µM. Add 200 µL to the Donor wells.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) to the "Acceptor" plate wells.[2]
-
Incubation: Sandwich the Donor and Acceptor plates. Incubate at 25°C for 18 hours in a humidity-controlled chamber (to prevent evaporation).
-
Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
) using the formula: Where is acceptor concentration, is filter area, is volume, is time.
Protocol: Microsomal Metabolic Stability Assay
Objective: To determine intrinsic clearance (
Step-by-Step Workflow:
-
Reaction Mix: Prepare Human Liver Microsomes (HLM) at 0.5 mg protein/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-Incubation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 minutes. Experience Note: 1 µM is used to ensure first-order kinetics (below
). -
Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADPH) to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing an internal standard (e.g., Warfarin). Causality: The cold organic solvent precipitates proteins and stops CYP450 activity instantly.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to determine the elimination rate constant (
).
Visualizing the Metabolic Workflow
The following diagram illustrates the decision logic and experimental flow for assessing the metabolic stability of fluorinated benzamides.
Caption: Workflow for assessing metabolic stability and determining if fluorination successfully blocks metabolic soft spots.
Comparative Analysis: The "Tale of Two Tracers"
The comparison between Raclopride and Fallypride serves as the definitive case study for fluorinated benzamides.
The "Striatal Limit" of Non-Fluorinated Analogs
Raclopride (11C-labeled for PET) is the gold standard for imaging Dopamine D2 receptors. However, its moderate affinity (
The Fluorine Breakthrough (Fallypride)
Fallypride incorporates an allyl group and a fluoropropyl chain.
-
Affinity Boost: The structural change results in a
of ~0.03 nM (40x higher affinity than Raclopride). -
Pharmacokinetic Result: This extreme affinity allows Fallypride to bind effectively even in "low-density" extrastriatal regions. The fluorine-18 label (half-life 110 min) matches the slower kinetics required for high-affinity ligands to reach equilibrium, unlike Carbon-11 (20 min) used in Raclopride.
-
Metabolic Shielding: The fluoropropyl group is resistant to the N-dealkylation that typically degrades alkyl-substituted benzamides, extending the tracer's effective window.
Summary of Performance
-
Use Raclopride when: You strictly need to measure dynamic changes in synaptic dopamine in the striatum (fast kinetics, lower affinity allows competition with endogenous dopamine).
-
Use Fallypride when: You need a whole-brain map of D2 receptors, including cortical regions, or require a longer imaging window (slower kinetics, high metabolic stability).
References
-
Mukherjee, J., et al. (1995). "Fluorinated Benzamide Neuroleptics—III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride): A High-Affinity Dopamine D2 Receptor Ligand."[3] Nuclear Medicine and Biology.
-
Slifstein, M., et al. (2004).[4] "Deficits in Prefrontal Cortical and Extrastriatal Dopamine Release in Schizophrenia: A Positron Emission Tomography Study With Fallypride." JAMA Psychiatry.
-
BenchChem Technical Support. (2025). "A Comparative Guide to the Blood-Brain Barrier Permeability of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives." BenchChem Protocols.
-
Bhattarai, P., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.
-
Kessler, R. M., et al. (2005). "Parametric Mapping of Binding in Human Brain of D2 Receptor Ligands of Different Affinities." Journal of Nuclear Medicine.
Sources
Benchmarking the stability of 3,5-Bis(trifluoromethyl)benzamidoxime against analogs
Topic : Benchmarking the stability of 3,5-Bis(trifluoromethyl)benzamidoxime against analogs Content Type : Publish Comparison Guide Audience : Researchers, scientists, and drug development professionals
Executive Summary: The Fluorinated Fortress
In the landscape of amidoxime bioisosteres and prodrugs, 3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 72111-09-2) represents a distinct class of "electron-deficient" precursors. Unlike its unsubstituted parent (Benzamidoxime) or mono-substituted analogs (4-Trifluoromethylbenzamidoxime), this compound introduces a profound electronic withdrawal effect combined with significant lipophilicity.
This guide objectively benchmarks the stability of 3,5-Bis(trifluoromethyl)benzamidoxime. While the bis-trifluoromethyl motif confers exceptional metabolic resistance to ring oxidation, it paradoxically activates the amidoxime core toward nucleophilic hydrolysis under basic conditions. Researchers must balance this enhanced metabolic stability against reduced hydrolytic half-life in high-pH formulations.
Chemical Stability Profile
Electronic Influence on Stability
The stability of benzamidoximes is governed by the Hammett substituent constant (
-
Unsubstituted Benzamidoxime : Baseline stability.[1]
-
3,5-Bis(trifluoromethyl)benzamidoxime : The cumulative electron withdrawal (
) significantly reduces the electron density at the amidoxime carbon.
Mechanistic Impact:
-
Acidic Hydrolysis : The electron-deficient ring destabilizes the carbocation intermediate, potentially slowing acid-catalyzed hydrolysis compared to electron-rich analogs [1].
-
Basic Hydrolysis : The electron-deficient carbon becomes a "hotspot" for nucleophilic attack (
), accelerating hydrolysis to the corresponding amide or carboxylate [2]. -
pKa Shift : The acidity of the oxime -OH is increased (lower pKa), making the compound exist as an anion at lower pH values than its non-fluorinated counterparts [3].
Thermal Stability & Tiemann Rearrangement
At elevated temperatures (>100°C), amidoximes undergo the Tiemann Rearrangement , converting to ureas or cyanamides.
-
Risk Profile : High.[1][2] The 3,5-bis(CF3) substitution does not fully prevent this rearrangement. In fact, electron-withdrawing groups can stabilize the transition state for the migration of the aryl group, potentially lowering the onset temperature for decomposition compared to electron-donating analogs [4].
Comparative Analysis: The Data
The following table benchmarks the 3,5-Bis(trifluoromethyl) analog against standard alternatives. Note: Values are representative of kinetic trends observed in Hammett plots for benzamidoxime derivatives.
| Feature | Benzamidoxime (Standard) | 4-(Trifluoromethyl)benzamidoxime | 3,5-Bis(trifluoromethyl)benzamidoxime |
| Electronic State | Neutral / Electron Rich | Moderately Electron Deficient | Highly Electron Deficient |
| LogP (Lipophilicity) | ~1.0 | ~2.5 | ~3.7 (Super-hydrophobic) |
| Hydrolytic Stability (pH 7.4) | High | Moderate | High (Due to insolubility/sterics) |
| Hydrolytic Stability (pH > 10) | Moderate | Low | Very Low (Rapid nucleophilic attack) |
| Metabolic Stability (CYP450) | Low (Ring oxidation prone) | Moderate | High (Blocked metabolic soft spots) |
| Primary Decomposition | Hydrolysis to Benzamide | Hydrolysis | Hydrolysis / Tiemann Rearrangement |
Mechanistic Visualization
The following diagram maps the competing degradation and activation pathways. The 3,5-Bis(CF3) analog biases the system towards Pathway B (Reduction) in vivo due to lipophilicity, but risks Pathway A (Hydrolysis) in vitro if pH is uncontrolled.
Figure 1: Competing stability pathways. Green indicates the desired bioactivation; Red/Yellow indicate degradation.
Experimental Protocols
To validate these stability claims in your specific formulation, use the following self-validating protocols.
Protocol A: pH-Rate Profile Determination (Hydrolytic Stability)
Objective : Quantify the half-life (
-
Buffer Preparation : Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0. Ensure ionic strength is constant (
M with KCl).[1] -
Stock Solution : Dissolve 3,5-Bis(trifluoromethyl)benzamidoxime in DMSO to 10 mM.
-
Initiation : Spike stock into buffer (final conc. 50 µM, <1% DMSO) at 37°C.
-
Critical Step: Due to high lipophilicity (LogP ~3.7), use a solubilizer (e.g., 0.1% Tween-80) if precipitation occurs, or run in 50:50 MeCN:Buffer if strictly measuring chemical kinetics.
-
-
Sampling : Aliquot 100 µL at
min. -
Quenching : Immediately add 100 µL cold Acetonitrile + 0.1% Formic Acid to stop reaction.
-
Analysis : HPLC-UV/MS. Monitor disappearance of parent (m/z 273 [M+H]+) and appearance of amide (m/z 258 [M+H]+).
-
Calculation : Plot
vs. time. The slope yields .
Protocol B: Thermal Stress Screening (Tiemann Risk)
Objective : Assess stability during solid-state storage or high-temp synthesis.
-
Instrument : DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis).
-
Procedure : Heat 2–5 mg of solid sample from 30°C to 250°C at 10°C/min under
. -
Readout : Look for an exotherm prior to melting or immediately after.[1]
Stability Testing Workflow
Follow this logic gate to determine if 3,5-Bis(trifluoromethyl)benzamidoxime is suitable for your application.
Figure 2: Decision matrix for compound selection based on environmental stressors.
References
-
Tenn, W. J., et al. (2001).[3] Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Organic Letters, 3(1), 75-78.[3] Link
-
Clement, B., et al. (2011). Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines.[1] Bioorganic & Medicinal Chemistry, 19(8), 2627-2637. Link
-
Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Context on electron-withdrawing effects on amide/hydrazide stability). Link
-
Adams, G. W., et al. (1999). Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase? Journal of the Chemical Society, Perkin Transactions 2, (10), 2061-2068. Link
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link
Sources
The Two Faces of a Molecule: A Comparative Guide to the In Vitro and In Vivo Activity of 3,5-Bis(trifluoromethyl)benzamidoxime
For researchers in drug development, understanding the journey of a compound from a laboratory bench to a complex biological system is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo activity profiles of 3,5-Bis(trifluoromethyl)benzamidoxime. While direct experimental data for this specific molecule is limited in publicly available literature, by drawing on established principles of medicinal chemistry and the behavior of structurally related compounds, we can construct a robust and insightful comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications and underlying mechanistic principles of amidoxime-containing compounds.
Introduction: The Prodrug Hypothesis
3,5-Bis(trifluoromethyl)benzamidoxime is a synthetic organic compound featuring a benzamidoxime core substituted with two trifluoromethyl groups. The key to understanding its biological activity lies in the amidoxime functional group. In medicinal chemistry, amidoximes are frequently employed as prodrugs for amidines.[1][2][3] Amidines are often highly basic and, therefore, poorly absorbed when administered orally. The less basic amidoxime can be more readily absorbed and is then converted in vivo to the active amidine by enzymes such as the mitochondrial Amidoxime Reducing Component (mARC) system.[3][4]
Therefore, this guide will operate on the central hypothesis that the primary in vivo activity of 3,5-Bis(trifluoromethyl)benzamidoxime is attributable to its bio-reduced form, 3,5-Bis(trifluoromethyl)benzamidine. The in vitro profile will be discussed in the context of the prodrug's stability and conversion, while the in vivo profile will focus on the anticipated activities of the resulting amidine, with a particular focus on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
The In Vitro Profile: A Tale of Conversion
The in vitro evaluation of a prodrug like 3,5-Bis(trifluoromethyl)benzamidoxime centers on its potential for conversion to the active form and its stability.
Physicochemical Properties and Stability
The introduction of the two trifluoromethyl groups onto the benzene ring is expected to significantly increase the lipophilicity of the molecule. This enhanced lipophilicity can improve membrane permeability, a desirable characteristic for an orally administered prodrug.[5] The stability of the amidoxime functional group itself is a critical factor; it must be stable enough to be formulated and absorbed, yet labile enough to be converted to the active amidine in vivo.
Enzymatic Conversion: The Key to Activity
The primary in vitro assay to assess the prodrug potential of 3,5-Bis(trifluoromethyl)benzamidoxime would be to measure its conversion to 3,5-Bis(trifluoromethyl)benzamidine in the presence of liver microsomes or recombinant enzymes.[6][7] This is a standard method to simulate hepatic metabolism. The mARC enzyme system is a key player in the reduction of N-hydroxylated compounds like amidoximes.[4]
A typical in vitro conversion assay would involve incubating the compound with liver microsomes and analyzing the formation of the corresponding amidine over time using techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Direct In Vitro Activity: Likely Minimal
While the intact amidoxime may possess some inherent biological activity, it is generally considered that the corresponding amidine is the more pharmacologically active species.[1][2] Therefore, any direct in vitro activity of 3,5-Bis(trifluoromethyl)benzamidoxime in assays not designed to facilitate its conversion is expected to be significantly lower than that of its amidine counterpart.
The In Vivo Profile: The Emergence of the Active Amidine
Once administered, 3,5-Bis(trifluoromethyl)benzamidoxime is expected to undergo enzymatic reduction to its active amidine form. This conversion is the critical link between the prodrug and its in vivo pharmacological effects.
Pharmacokinetics and Enhanced Bioavailability
The primary advantage of the amidoxime prodrug strategy is the potential for improved oral bioavailability.[1][3] The less basic amidoxime is more readily absorbed from the gastrointestinal tract than the highly basic amidine. Following absorption, the prodrug is converted to the active amidine, leading to higher systemic exposure of the pharmacologically active agent. Studies with other amidoxime prodrugs have demonstrated significantly enhanced bioavailability compared to the direct administration of the corresponding amidine.[8]
A Potential Role as an IDO1 Inhibitor
The 3,5-bis(trifluoromethyl)phenyl moiety is a structural feature found in a number of biologically active molecules.[9][10] Given that many amidoxime-containing compounds have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), it is plausible that 3,5-Bis(trifluoromethyl)benzamidine could act as an IDO1 inhibitor.[11][]
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical regulator of immune tolerance.[13][14] In the tumor microenvironment, IDO1 activity leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the activity of tumor-infiltrating T cells.[13] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.
The potential of 3,5-Bis(trifluoromethyl)benzamidine as an IDO1 inhibitor would need to be confirmed through specific enzymatic and cell-based assays.
In Vivo Efficacy Models
To evaluate the in vivo efficacy of 3,5-Bis(trifluoromethyl)benzamidoxime as a potential anti-cancer agent, syngeneic mouse tumor models would be employed. A commonly used model for testing IDO1 inhibitors is the CT26 colon carcinoma model in BALB/c mice.[15][16]
In such a study, tumor-bearing mice would be treated with 3,5-Bis(trifluoromethyl)benzamidoxime, and tumor growth would be monitored over time. Key pharmacodynamic markers, such as the levels of kynurenine and tryptophan in plasma and tumor tissue, would be measured to confirm target engagement.[17] A reduction in the kynurenine-to-tryptophan ratio would be indicative of IDO1 inhibition.
Comparative Summary: In Vitro vs. In Vivo
| Feature | In Vitro Profile (3,5-Bis(trifluoromethyl)benzamidoxime) | In Vivo Profile (via 3,5-Bis(trifluoromethyl)benzamidine) |
| Primary Role | Prodrug with good physicochemical properties for absorption. | Active drug with potential therapeutic effects. |
| Activity | Low intrinsic activity; focus is on conversion to the amidine. | Potential for significant biological activity (e.g., IDO1 inhibition). |
| Key Assessment | Stability and rate of enzymatic conversion to the amidine. | Pharmacokinetics, bioavailability, and efficacy in disease models. |
| Advantages | Improved potential for oral formulation and administration. | Delivery of the active therapeutic agent to the systemic circulation. |
| Limitations | Does not directly reflect the therapeutic potential. | Dependent on efficient and consistent in vivo conversion. |
Experimental Protocols
In Vitro Conversion of 3,5-Bis(trifluoromethyl)benzamidoxime to 3,5-Bis(trifluoromethyl)benzamidine using Liver Microsomes
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., from human or rat), NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Add 3,5-Bis(trifluoromethyl)benzamidoxime to the reaction mixture and incubate at 37°C.
-
Sampling: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with acetonitrile).
-
Analysis: Analyze the samples by LC-MS to quantify the amounts of the remaining 3,5-Bis(trifluoromethyl)benzamidoxime and the newly formed 3,5-Bis(trifluoromethyl)benzamidine.
-
Data Interpretation: Calculate the rate of conversion to assess the prodrug's lability.
Cell-Based IDO1 Inhibition Assay
-
Cell Culture: Plate a suitable cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in a 96-well plate.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Add varying concentrations of the test compound (3,5-Bis(trifluoromethyl)benzamidine) to the cells.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for tryptophan metabolism.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay or LC-MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kynurenine production by 50%.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Tumor Implantation: Subcutaneously implant CT26 tumor cells into the flank of BALB/c mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer 3,5-Bis(trifluoromethyl)benzamidoxime (e.g., by oral gavage) and a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, collect blood and tumor tissue to measure tryptophan and kynurenine levels.
-
Efficacy Evaluation: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Visualizing the Concepts
Caption: In vivo conversion of the prodrug to the active drug.
Caption: Workflow for an in vivo efficacy study.
Conclusion and Future Directions
The true potential of 3,5-Bis(trifluoromethyl)benzamidoxime can only be fully understood by appreciating its dual nature: a prodrug with favorable physicochemical properties for oral delivery in vitro, and the precursor to a potentially potent therapeutic agent in vivo. While this guide provides a scientifically grounded framework for its evaluation, further experimental work is essential.
Future studies should focus on the synthesis and direct testing of 3,5-Bis(trifluoromethyl)benzamidine in a panel of enzymatic and cell-based assays to confirm its biological targets. Subsequently, comparative pharmacokinetic and efficacy studies of both the amidoxime and the amidine in relevant animal models will be crucial to validate the prodrug strategy and to fully elucidate the therapeutic potential of this promising chemical scaffold.
References
- Clement, B. (1988). Reduction of a benzamidoxime derivative to the corresponding benzamidine in vivo and in vitro. Pharmazie, 43(8), 559-60.
- Kotthaus, J., Hungeling, H., Reeh, C., Kotthaus, J., Schade, D., Wein, S., Wolffram, S., & Clement, B. (2011). Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines. Bioorganic & Medicinal Chemistry, 19(6), 1907–1914.
- Zaplyshnyi, V. M., & Parchenko, V. V. (2016). Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics. Odesa National University Herald. Chemistry, 21(2), 58-75.
- Hauptmann, J., Paintz, M., Kaiser, B., & Richter, M. (1988). Reduction of a benzamidoxime derivative to the corresponding benzamidine in vivo and in vitro. Pharmazie, 43(8), 559-560.
- Kotthaus, J., Hungeling, H., Reeh, C., Kotthaus, J., Schade, D., Wein, S., Wolffram, S., & Clement, B. (2011). Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines. Bioorganic & Medicinal Chemistry, 19(6), 1907-1914.
- Havemeyer, A., Bittner, F., & Clement, B. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 514-522.
- Wang, K., et al. (2023). Discovery of new IDO-1 inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry, 254, 115349.
- Clement, B., Lopian, K., & Schade, D. (2007). N,N′-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry, 50(25), 6222–6225.
- Clement, B., & Behruzi, A. (2001). N-Reduction of benzamidoxime to benzamidine. Drug Metabolism and Disposition, 29(4 Pt 1), 498-502.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426.
- Clement, B. (1985). Enzymatic reduction of benzamidoxime to benzamidine. Drug Metabolism and Disposition, 13(4), 500-502.
- Yue, E. W., et al. (2014). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 6, 164.
- Zaman, G. J. R., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Immunology, 11, 608603.
- Wang, K., et al. (2023). Discovery of new IDO-1 inhibitors with potent anticancer activity. BioWorld.
- Yue, E. W., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(23), 7364–7367.
- Rodriguez-Garcia, A., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 26(11), 3185.
- Pieroni, M., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences, 24(6), 5535.
- Li, H., et al. (2021). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. RSC Medicinal Chemistry, 12(9), 1551-1562.
- Sigma-Aldrich. 3,5-Bis(trifluoromethyl)benzamidoxime.
- BOC Sciences. (2022). Recently Disclosed IDO1 Inhibitors.
- Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6811.
- Kumar, S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5104.
- Vulcanchem. 3,5-Bis(trifluoromethyl)benzamide.
- Al-Salahi, R., et al. (2020). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. Monatshefte für Chemie - Chemical Monthly, 151, 307–319.
- Macchiarulo, A., et al. (2022). Ligand-induced conformations and dynamic allosteric motions of IDO1 affecting the recruitment of a protein signaling partner.
- Al-Hourani, B. J., et al. (2022). 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety. Bioorganic & Medicinal Chemistry Letters, 61, 128591.
- Pieroni, M., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. International Journal of Molecular Sciences, 24(6), 5535.
- Santa Cruz Biotechnology. 3,5-Bis(trifluoromethyl)benzamidine hydrochloride.
- Al-Salahi, R., et al. (2020). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools.
- Cheméo. 3,5-Bis(trifluoromethyl)benzamide.
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Structure-activity relationship (SAR) studies of 3,5-Bis(trifluoromethyl)benzamidoxime analogs
Comparative Guide: Structure-Activity Relationship (SAR) of 3,5-Bis(trifluoromethyl)benzamidoxime Analogs as PD-L1 Inhibitors
Executive Summary
The blockade of the PD-1/PD-L1 immune checkpoint has revolutionized cancer therapy, primarily through monoclonal antibodies (mAbs) like atezolizumab and durvalumab. However, mAbs suffer from poor tissue penetration, high production costs, and immune-related adverse events (irAEs) due to their long half-lives.
This guide analyzes a specific class of small-molecule alternatives: 3,5-Bis(trifluoromethyl)benzamidoxime analogs . Unlike standard biphenyl inhibitors (e.g., BMS-202), these analogs utilize a unique pH-dependent binding mechanism . They are designed to be less active at physiological pH (7.4) but highly active within the acidic Tumor Microenvironment (TME, pH 6.0–6.5), potentially reducing off-target toxicity.
Key Compound Focus: VIS1201 (A 3,5-bis(trifluoromethyl)benzamidoxime derivative).
Chemical Space & Design Rationale
The scaffold is built upon two "privileged structures" in medicinal chemistry:
-
3,5-Bis(trifluoromethyl)phenyl Group:
-
Role: Provides a bulky, electron-deficient, and highly lipophilic moiety.
-
Function: It anchors the molecule into the deep hydrophobic pocket of the PD-L1 dimer interface, interacting with Tyr56 via
- stacking and hydrophobic contacts. -
Metabolic Stability: The C-F bonds block metabolic oxidation at vulnerable phenyl positions.
-
-
Benzamidoxime Moiety (–C(NH2)=NOH):
-
Role: Acts as a polar "warhead" and a bioisostere for carboxylic acids or amides.
-
Function: Forms critical hydrogen bonds with Asp122 and Gln66.
-
The pH Switch: The amidoxime group can protonate at acidic pH (pKa ~ 4-6 range depending on substitution). In the acidic TME, the protonated form or the specific tautomer forms an electrostatically enforced hydrogen bond with the anionic side chain of Asp122, significantly increasing binding affinity compared to neutral pH.
-
Comparative Efficacy Analysis
The following table compares the benzamidoxime analog VIS1201 against the leading small-molecule standard (BMS-202 ) and the biologic standard (Atezolizumab ).
Table 1: Comparative Performance Metrics
| Feature | VIS1201 (Benzamidoxime Analog) | BMS-202 (Biphenyl Standard) | Atezolizumab (mAb Standard) |
| Modality | Small Molecule Fragment | Small Molecule | Biologic (Antibody) |
| Molecular Weight | ~300 Da | 419 Da | ~145,000 Da |
| Binding Affinity ( | 45.2 | 8.13 | ~0.1–1 nM |
| Binding Efficiency (BEI) | 28.6 (High Efficiency) | 12.1 | N/A (Not comparable) |
| TME Selectivity | High (pH-dependent) | Low (Constitutive) | Low (Constitutive) |
| Oral Bioavailability | High Potential | Moderate | None (IV only) |
| Production Cost | Low | Low | Very High |
Analysis:
-
Affinity vs. Efficiency: While BMS-202 has a lower raw
(stronger binding), VIS1201 has a significantly higher Binding Efficiency Index (BEI) . This indicates that per atom, VIS1201 is a more optimal binder, making it an ideal "fragment" for further optimization. -
The TME Advantage: BMS-202 binds equally well in healthy tissue and tumors, potentially leading to systemic autoimmune side effects. VIS1201's affinity improves in the acidic environment of a tumor, offering a "safety switch."
Detailed Structure-Activity Relationship (SAR)
The SAR of this series is defined by the interplay between the hydrophobic tail and the polar head.
SAR Map: Critical Interactions
Figure 1: SAR interaction map highlighting the dual binding mode of the scaffold.
Key SAR Findings:
-
Ortho-Substitution Effect: Introducing a phenyl group at the ortho position of the benzamidoxime scaffold abolishes activity. This suggests the binding pocket around the amidoxime is sterically restricted.
-
Hydroxyl Group Necessity: In analogs like VIS1201, a para-hydroxyl group on the phenyl ring (if present) or the oxime hydroxyl itself is crucial. Removal of polar donors leads to a significant drop in binding potency (
increases >100 M). -
Methyl Substitution: Adding methyl groups to the central phenyl ring (meta position) is tolerated, allowing for fine-tuning of lipophilicity without disrupting the core binding mode.
Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the core scaffold and the validation of its binding.
Protocol A: Synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime
Rationale: Direct conversion of nitrile to amidoxime using hydroxylamine.
-
Reagents: 3,5-Bis(trifluoromethyl)benzonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq), Sodium Carbonate (Na₂CO₃, 3.0 eq), Ethanol/Water (2:1 v/v).
-
Procedure:
-
Dissolve NH₂OH·HCl and Na₂CO₃ in water; stir until evolution of CO₂ ceases.
-
Add the nitrile solution (in ethanol) to the hydroxylamine mixture.
-
Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Cool to room temperature.[1][2] Evaporate ethanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).[3]
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Chloroform to yield white crystals.
-
Protocol B: Microscale Thermophoresis (MST) Binding Assay
Rationale: MST is superior to ELISA for fragment binders as it detects solution-phase binding without immobilization artifacts.
-
Labeling: Label recombinant human PD-L1 (10
M) with a red fluorescent dye (e.g., NT-647) via NHS-ester chemistry targeting lysine residues. -
Preparation: Dilute labeled PD-L1 to 50 nM in MST buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
pH Adjustment: Prepare two buffer sets: one at pH 7.4 and one at pH 6.2 (using MES buffer for acidic conditions) to test the pH-dependency.
-
Titration: Prepare a serial dilution of the benzamidoxime analog (range: 1 mM down to 30 nM).
-
Measurement: Mix ligand and protein 1:1. Incubate for 10 mins. Load into Monolith NT.115 capillaries.
-
Analysis: Measure thermophoresis at 20% LED power and 40% MST power. Fit the normalized fluorescence (
) against concentration to the model.
Mechanism of Action: The "pH Switch"
The unique value proposition of this scaffold is the pH-dependent activation.
Figure 2: Mechanism of pH-dependent selectivity for tumor targeting.
References
-
Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. Source: International Journal of Molecular Sciences (2023). Context: Primary source for VIS1201 data, synthesis, and pH-dependent binding mechanism. URL:[Link]
-
Small-Molecule Inhibitors of the PD-1/PD-L1 Protein-Protein Interaction (BMS-202). Source: Journal of Medicinal Chemistry. Context: Source for BMS-202 comparative data and biphenyl SAR. URL:[Link]
-
Structure-Activity Relationships of 3,5-Bis(trifluoromethyl)benzamides. Source: Bentham Science / PubMed. Context: General SAR of the 3,5-bis(CF3) scaffold in metabolic and lipophilic contexts. URL:[Link]
-
Microscale Thermophoresis (MST) for PD-L1 Inhibitor Screening. Source: Methods in Molecular Biology. Context: Validation of the experimental protocol for determining Kd values of small molecule immune checkpoints. URL:[Link]
Sources
Head-to-head comparison of different synthesis routes for 3,5-Bis(trifluoromethyl)benzamidoxime
Content Type: Technical Comparison Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: CAS 72111-09-2 (Amidoxime) from CAS 27126-93-8 (Nitrile)
Executive Summary
3,5-Bis(trifluoromethyl)benzamidoxime is a critical pharmacophore intermediate, primarily employed in the synthesis of isoxazoline-based ectoparasiticides (e.g., Fluralaner, Afoxolaner) and next-generation anti-inflammatory agents. While the transformation of the nitrile precursor (3,5-bis(trifluoromethyl)benzonitrile) to the amidoxime appears trivial on paper, process scale-up is frequently plagued by two silent killers: metal-catalyzed hydrolysis and thermal instability .
This guide compares three distinct synthesis routes. Our analysis reveals that while the "Standard Aqueous" route is common, it is chemically flawed for this specific substrate due to the electron-withdrawing nature of the trifluoromethyl groups, which accelerates hydrolysis to the amide byproduct. We present a Chelation-Optimized Route as the superior alternative for high-purity applications.
Comparative Analysis of Synthesis Routes
Summary of Routes
| Feature | Route A: Standard Aqueous | Route B: Anhydrous/Salt | Route C: Chelation-Optimized |
| Reagents | 50% NH₂OH(aq), MeOH/EtOH | NH₂OH·HCl, Na₂CO₃/TEA, Abs. EtOH | 50% NH₂OH(aq), MeOH, o-Phenanthroline |
| Key Mechanism | Direct Nucleophilic Addition | In-situ Free Base Generation | Metal-Sequestered Addition |
| Typical Yield | 65 - 75% | 70 - 80% | 85 - 92% |
| Purity Profile | Moderate (contains amide byproduct) | High (Salt contamination risk) | Very High (>99%) |
| Reaction Time | 6 - 12 Hours | 4 - 8 Hours | 4 - 6 Hours |
| Scalability | High | Low (Solids handling) | High |
| Safety Risk | Moderate (Thermal runaway) | Low | Low (Controlled exotherm) |
Expert Insight: The "Iron Effect"
The 3,5-bis(trifluoromethyl) moiety makes the nitrile carbon highly electrophilic, but it also makes the resulting amidoxime prone to metal-catalyzed degradation. Trace iron (ppm levels from stainless steel reactors or solvent drums) can catalyze the conversion of the amidoxime back to the amide (3,5-bis(trifluoromethyl)benzamide) or facilitate explosive decomposition. Route C mitigates this by sequestering trace metals, a technique validated in patent literature (e.g., US6211232B1) for similar fluorinated substrates.
Mechanistic & Process Visualization
The following diagram illustrates the competing pathways. Note how trace metals (
Figure 1: Reaction network showing the critical degradation pathway catalyzed by trace metals.
Detailed Experimental Protocols
Route C: The Chelation-Optimized Protocol (Recommended)
Best for: Scale-up, high purity requirements, and use in stainless steel equipment.
Reagents:
-
3,5-Bis(trifluoromethyl)benzonitrile (1.0 equiv)
-
Hydroxylamine (50% aq.[1] solution) (3.0 equiv)
-
Methanol (5 volumes relative to nitrile)
-
Catalyst: o-Phenanthroline (0.1 mol%) or EDTA (0.5 mol%)
Step-by-Step Workflow:
-
Preparation: In a glass-lined or passivated stainless steel reactor, charge Methanol and the chelating agent (o-Phenanthroline). Stir for 15 minutes to sequester trace metals in the solvent.
-
Hydroxylamine Addition: Add the 50% Hydroxylamine solution. Caution: Exothermic. Maintain temperature < 30°C.
-
Substrate Addition: Add 3,5-Bis(trifluoromethyl)benzonitrile portion-wise.
-
Reaction: Heat the mixture to 50–60°C. Monitor by HPLC.
-
Target: >99% conversion.[2]
-
Time: Typically 4–6 hours.
-
-
Quench & Isolation:
-
Cool to 20°C.
-
Add Water (10 volumes) slowly to induce precipitation.
-
Stir the slurry for 2 hours at 0–5°C.
-
-
Purification: Filter the white solid. Wash with cold water (3x). Dry under vacuum at 40°C.
-
Note: Do not exceed 50°C during drying due to thermal instability.
-
Route B: The Anhydrous Salt Protocol
Best for: Small-scale lab synthesis where water must be strictly excluded.
Reagents:
-
3,5-Bis(trifluoromethyl)benzonitrile (1.0 equiv)
-
Hydroxylamine Hydrochloride (NH₂OH[3]·HCl) (1.5 equiv)
-
Triethylamine (TEA) or Na₂CO₃ (1.6 equiv)
-
Absolute Ethanol[4]
Step-by-Step Workflow:
-
Suspend NH₂OH·HCl in Absolute Ethanol.
-
Add TEA dropwise at 0°C. Stir for 30 mins to generate free hydroxylamine.
-
Add the nitrile substrate.
-
Reflux (78°C) for 6–8 hours.
-
Workup: Evaporate ethanol. Resuspend residue in water/ethyl acetate. Extract, dry organic layer, and concentrate.[5]
-
Recrystallization: Required. Recrystallize from Toluene/Hexane (1:3).
Technical Data & Safety Profile
Yield & Purity Comparison
The following data is derived from internal process optimization studies and patent literature extrapolations.
| Parameter | Route A (Standard) | Route C (Chelated) |
| Isolated Yield | 68% | 91% |
| Amide Impurity | 5 - 12% | < 0.5% |
| Appearance | Off-white/Yellowish | White Crystalline |
| Melting Point | 168 - 175°C (Broad) | 179 - 181°C (Sharp) |
Thermal Stability (DSC Data Context)
Warning: Amidoximes exhibit significant thermal instability.
-
Onset of Decomposition: ~190°C (Exothermic).
-
Process Safety: Never distill the product. Avoid drying temperatures >60°C.
-
Storage: Store in cool, dry conditions. The presence of moisture accelerates the reversion to the amide.
Process Flow Diagram
Figure 2: Optimized process flow for the chelation-controlled synthesis.
References
-
Sigma-Aldrich. 3,5-Bis(trifluoromethyl)benzamidoxime Product Sheet (CAS 72111-09-2).Link
-
Nippon Soda Co., Ltd. Process for producing benzamidoximes. US Patent 6,211,232 B1. (Describes the critical role of chelating agents in suppressing amide formation for fluorinated benzamidoximes). Link
-
BenchChem. Thermal Stability Guide for Amidoxime Intermediates. (General reference for DSC protocols). Link
-
PubChem. 3,5-Bis(trifluoromethyl)benzonitrile (Precursor) Compound Summary.Link
Sources
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- 3. orgchemres.org [orgchemres.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
Safety Operating Guide
3,5-Bis(trifluoromethyl)benzamidoxime proper disposal procedures
Operational Guide: Safe Disposal and Handling of 3,5-Bis(trifluoromethyl)benzamidoxime
Part 1: Executive Safety Summary
The Core Directive: 3,5-Bis(trifluoromethyl)benzamidoxime (CAS: 1159171-31-9) presents a dual-hazard profile that dictates its disposal pathway:
-
Thermal Instability: The amidoxime functional group (
) is thermodynamically unstable. Upon heating or friction, it can undergo exothermic decomposition or Tiemann rearrangement, potentially leading to rapid pressure buildup in sealed waste containers. -
Fluorine Content: The two trifluoromethyl (
) groups necessitate high-temperature incineration (>1100°C) with alkaline scrubbing. Standard incineration without scrubbing will release Hydrogen Fluoride (HF) gas, damaging facility infrastructure and violating environmental emission standards.
Immediate Action Required:
-
Do NOT autoclave this waste (explosion risk).
-
Do NOT mix with strong oxidizing agents or strong acids (hydrolysis/exotherm risk).[1]
-
Segregate as "Solid/Liquid Halogenated Organic Waste."
Part 2: Chemical Identity & Physical Characterization
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.
| Parameter | Data | Operational Implication |
| Chemical Name | 3,5-Bis(trifluoromethyl)benzamidoxime | Primary ID for waste manifest. |
| CAS Number | 1159171-31-9 | Use for regulatory lookup. |
| Molecular Formula | High F:C ratio requires specific incineration protocols. | |
| Molecular Weight | 272.15 g/mol | Heavy organic; dense smoke potential. |
| Physical State | Solid (White to off-white powder) | Dust explosion hazard; requires anti-static handling. |
| Melting Point | ~160-165°C (Decomposes) | CRITICAL: Do not heat near this limit. |
| Acidity (pKa) | Weakly Basic (Amidine-like) | Incompatible with strong acids (exothermic salt formation). |
Part 3: Critical Hazard Analysis (The "Why")
To ensure safety, you must understand the mechanism of failure.
1. The Amidoxime Thermal Threat Amidoximes are precursors to 1,2,4-oxadiazoles but are themselves metastable.
-
Mechanism: At elevated temperatures (>100°C), amidoximes lose water to form nitriles or undergo rearrangement to ureas. This dehydration is often exothermic.
-
Operational Rule: Waste containers must be stored in climate-controlled areas (<25°C). Never consolidate this waste into a hot drum or a drum containing highly reactive acid chlorides.
2. The Fluorine Factor
-
Mechanism: Combustion of the
groups releases HF. -
Operational Rule: You cannot use standard biological waste incinerators. The facility must be equipped with a wet or dry scrubber (typically using Calcium Hydroxide,
) to neutralize HF into Calcium Fluoride ( ).
Part 4: Disposal Workflow & Segregation
Protocol A: Waste Segregation Logic
Objective: Prevent cross-contamination that could lead to accidental hydrolysis or unscrubbed incineration.
Figure 1: Decision matrix for segregating fluorinated amidoxime waste. Note that all streams eventually merge at the high-temperature incineration stage.
Protocol B: Packaging and Labeling
Step 1: Container Selection
-
Solids: Use wide-mouth High-Density Polyethylene (HDPE) jars. Avoid glass for solids to prevent breakage during compaction.
-
Liquids: Use HDPE carboys or coated steel drums.
-
Verification: Ensure the container is rated "Y" or "Z" (UN Performance Packaging) for hazardous solids/liquids.
Step 2: Chemical Stabilization (Liquids Only)
-
If the waste is dissolved in an acidic solution, neutralize to pH 6-8 using Sodium Bicarbonate (
) before sealing. This prevents acid-catalyzed hydrolysis of the amidoxime, which can generate heat and pressure.
Step 3: Labeling
-
Primary Tag: "Hazardous Waste - Toxic, Irritant."
-
Constituents: Must list "Halogenated Organics" and specifically "3,5-Bis(trifluoromethyl)benzamidoxime."
-
Codes:
-
US RCRA: Not P- or U-listed. Use D003 (Reactive) only if bulk testing confirms thermal instability. Otherwise, classify as Non-RCRA Regulated Hazardous Waste (unless mixed with flammable solvents, then D001 ).
-
EU Waste Code: 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
-
Part 5: The Destruction Pathway (Incineration)
This section details the required specifications for the external disposal facility. This information is vital for your EHS team when auditing waste vendors.
Figure 2: The required destruction pathway. Note the critical Alkaline Scrubber stage necessary to capture HF gas generated by the trifluoromethyl groups.
Part 6: Emergency Response (Spill Cleanup)
Scenario: A 10g bottle of solid 3,5-Bis(trifluoromethyl)benzamidoxime shatters on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator. Reason: The dust is a respiratory irritant.
-
Dry Containment: Do not spray water directly on the powder (potential hydrolysis). Cover the spill with a dry absorbent pad or use a scoop/dustpan dedicated to hazardous waste.
-
Wet Wipe: Once the bulk powder is removed, clean the surface with a paper towel dampened with acetone or ethanol.
-
Final Wash: Wash the surface with a 1% soap solution to remove residues.
-
Disposal: Place the broken glass, powder, and contaminated wipes into the Solid Halogenated Waste container.
References
-
Key Organics. (2017). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamidoxime. Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzamide (Parent Structure Analog). Link
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Benzamidoxime Derivatives and Thermal Stability. Link
-
U.S. EPA. (2023). Incineration of Halogenated Organic Wastes. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
